Monaschromone
Description
This compound has been reported in Monascus purpureus with data available.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(3S)-6,8-dihydroxy-3,7-dimethyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C11H12O4/c1-5-3-7-4-8(12)6(2)10(13)9(7)11(14)15-5/h4-5,12-13H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
XZWVQJGERNDTEK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(=O)O1)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Monaschromone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and known experimental protocols related to Monaschromone, a polyketide metabolite with noteworthy antifungal properties.
Chemical Structure and Identification
This compound, a natural product isolated from Monascus species, possesses a dihydroisochromenone core structure. Its chemical identity is defined by the following parameters:
-
IUPAC Name: (3S)-3,4-dihydro-6,8-dihydroxy-3,7-dimethyl-1H-2-benzopyran-1-one
-
Molecular Formula: C₁₁H₁₂O₄
-
CAS Number: 1338576-70-7
-
SMILES String: C[C@H]1Cc2cc(O)cc(O)c2C(=O)O1
Chemical Structure:
Caption: 2D chemical structure of this compound.
Quantitative Biological Activity
This compound has demonstrated significant in vitro activity against a range of fungal pathogens. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been reported as follows:
| Fungal Species | Minimum Inhibitory Concentration (MIC) (μM) |
| Botrytis cinerea | 6.25 - 12.5 |
| Alternaria solani | 6.25 - 12.5 |
| Magnaporthe oryzae | 6.25 - 12.5 |
| Gibberella saubinettii | 6.25 - 12.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antifungal susceptibility of various fungal species to this compound can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This protocol provides a quantitative measure of the in vitro antifungal activity.
Principle: A standardized suspension of the test fungus is exposed to serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth.
Materials:
-
This compound stock solution (typically in DMSO)
-
Test fungal isolates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sporulating colonies.
-
Prepare a spore suspension in sterile saline or water.
-
Adjust the spore suspension to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL) using a hemocytometer or spectrophotometer.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) to a low concentration (e.g., 0.125 µg/mL).
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at a suitable temperature (typically 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, for some yeasts, the endpoint can be determined spectrophotometrically by measuring the absorbance at a specific wavelength. A significant reduction (e.g., ≥50%) in absorbance compared to the growth control is considered the MIC.
-
Biosynthesis and Mechanism of Action (Hypothesized)
While the specific signaling pathways affected by this compound have not been elucidated, its structural similarity to other polyketides produced by Monascus species suggests a biosynthetic origin from a polyketide synthase (PKS) pathway. The general biosynthesis of Monascus azaphilone pigments, which are also polyketides, provides a potential model for the early steps of this compound formation.
Caption: Hypothesized polyketide biosynthetic pathway for this compound.
The precise molecular target and mechanism of action of this compound remain an area for further investigation. A general workflow for elucidating the mechanism of action of a novel antifungal agent is presented below.
The Biosynthesis of Monasones in Monascus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monascus species, renowned for their production of azaphilone pigments, also synthesize a class of naphthoquinones known as monasones. These compounds exhibit significant biological activities, making their biosynthetic pathway a subject of intense research. This technical guide provides an in-depth exploration of the biosynthesis of monasones, detailing the genetic basis, key enzymatic steps, regulatory mechanisms, and methods for their study. The genes responsible for monasone biosynthesis are uniquely embedded within the Monascus azaphilone pigment (MonAzP) biosynthetic gene cluster, forming a composite supercluster.[1][2][3][4] This guide will elucidate the branching pathway leading to monasones from a shared polyketide intermediate, present quantitative data on their production, and offer detailed experimental protocols for their investigation. Furthermore, we will visualize the intricate biosynthetic and signaling pathways using diagrammatic representations to facilitate a comprehensive understanding for researchers in mycology, natural product chemistry, and drug discovery.
The Monasone Biosynthetic Pathway: A Branch from Azaphilone Pigment Synthesis
The biosynthesis of monasones is intricately linked to the production of MonAzPs, sharing early biosynthetic intermediates.[1][2][4] The pathway diverges from the main MonAzP route at the level of the first polyketide intermediate. The genes for monasone biosynthesis are located within the MonAzP gene cluster, suggesting a genomic and biosynthetic parsimony in these fungi.[1][2][4]
The key enzyme initiating this pathway is MrPigA , a non-reducing polyketide synthase (nrPKS).[4] In the absence of the subsequent enzyme in the MonAzP pathway, the ketoreductase MrPigC, the unstable polyketide intermediate produced by MrPigA undergoes a spontaneous aldol condensation to form trihydroxynaphthalene.[4] This intermediate is then oxidized to yield monasone A, which can be further reduced to monasone B.[4]
Another key enzyme, MrPigN , a monooxygenase, has been shown to significantly increase the production of monasones when co-expressed with MrPigA.[4] While its precise role in the monasone pathway is still under investigation, it is clear that it plays a crucial role in enhancing the yield of these naphthoquinones. Additionally, MrPigH is thought to be an essential enzyme in naphthoquinone biosynthesis.[5]
Key Biosynthetic Steps:
-
Polyketide Synthesis: The nrPKS MrPigA catalyzes the formation of the initial polyketide chain from acetyl-CoA and malonyl-CoA.[4][6]
-
Spontaneous Cyclization: In a shunt from the MonAzP pathway, the unstable polyketide intermediate cyclizes via an aldol condensation to form trihydroxynaphthalene.[4]
-
Oxidation: Trihydroxynaphthalene is spontaneously oxidized to form monasone A .[4]
-
Reduction: Monasone A can be subsequently reduced by endogenous Monascus enzymes to form monasone B .[4]
-
Enhanced Production: Co-expression of the monooxygenase MrPigN with MrPigA leads to a significant increase in the production of both trihydroxynaphthalene and monasone A.[4]
Visualization of the Monasone Biosynthetic Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
Spectroscopic Data of Monascus Naphthoquinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for naphthoquinones produced by Monascus species. These fungal secondary metabolites are of significant interest due to their diverse biological activities. This document compiles key spectroscopic information from various studies to facilitate their identification, characterization, and further investigation in research and drug development.
Introduction to Monascus Naphthoquinones
Monascus species are well-known for producing a variety of polyketide-derived secondary metabolites, including the widely used azaphilone pigments.[1][2] Embedded within the biosynthetic gene cluster for these pigments is a pathway for the production of 1,4-naphthoquinone derivatives, termed monasones.[3][4] While often found in trace amounts in wild-type strains, genetic modifications can lead to substantial production of these naphthoquinones.[3] The study of these compounds is crucial for understanding the biosynthetic network in Monascus and for exploring their potential as bioactive agents.
Spectroscopic Data of Monascus Naphthoquinones and Related Azaphilones
The structural elucidation of natural products relies heavily on a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is fundamental for determining the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Ultraviolet-Visible (UV-Vis) spectroscopy is useful for characterizing the chromophore of these colored compounds.
Mass Spectrometry Data
Mass spectrometry is a key tool for the identification of Monascus pigments and related compounds. Matrix-assisted laser desorption/ionization–mass spectrometry imaging (MALDI-MSI) has been employed to reveal the localization of secondary metabolites, such as monascin and rubropunctamine, in red yeast rice.[5] LC-MS analysis is also commonly used to identify derivatives of Monascus pigments.[6]
Table 1: High-Resolution Mass Spectrometry (HRESIMS) Data for Selected Monascus Azaphilones
| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Measured m/z [M+Na]⁺ | Reference |
| 5S,6S-Monaspurpyridine A | C₁₅H₁₄O₅Na | 297.07334 | 297.07357 | [7] |
| Monaphilone A | C₁₅H₁₉NO₆Na | 332.11046 | 332.11020 | [7] |
| Monaphilone B | C₁₅H₁₉NO₆Na | 332.11046 | 332.11026 | [7] |
NMR Spectroscopic Data
NMR spectroscopy is indispensable for the detailed structural characterization of Monascus naphthoquinones and related azaphilones. The following tables summarize the ¹H and ¹³C NMR data for representative compounds.
Table 2: ¹H NMR Spectroscopic Data for 5S,6S-Monaspurpyridine A (600 MHz, acetone-d₆)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 13 | 1.26 | d | 6.0 |
| 10 | 1.68 | d | 6.6 |
| 11b | 2.65 | dd | 14.0, 7.8 |
| 11a | 2.70 | dd | 14.0, 5.1 |
| OH-12 | 3.97 | d | 6.6 |
| 12 | 4.21 | m | |
| 1 | 5.78 | q | 6.6 |
| 8 | 6.69 | s | |
| 9 | 7.78 | s | |
| 4 | 8.51 | s | |
| Reference:[7] |
Table 3: ¹³C NMR Spectroscopic Data for 5S,6S-Monaspurpyridine A (150 MHz, acetone-d₆)
| Position | δC (ppm) | Position | δC (ppm) |
| 10 | 21.1 | 8a | 143.9 |
| 13 | 24.4 | 9a | 157.9 |
| 11 | 45.0 | 7 | 160.3 |
| 12 | 66.2 | 5 | 162.8 |
| 1 | 79.2 | 3 | 169.7 |
| 8 | 106.1 | ||
| 9 | 120.6 | ||
| 4a | 122.7 | ||
| 3a | 126.7 | ||
| 4 | 128.4 | ||
| Reference:[7] |
UV-Visible Spectroscopic Data
The UV-Vis absorption spectra of Monascus pigments are characteristic of their azaphilone core structure and are sensitive to the pH of the solvent.[8] The pigments are generally classified based on their absorption maxima: yellow pigments absorb at 330–450 nm, orange pigments at 460–480 nm, and red pigments at 490–530 nm.[1] It is recommended to perform UV-Vis analysis at a low pH (≤ 2.5) to ensure consistency and avoid the formation of artifacts from amination reactions.[8][9]
Table 4: UV-Visible Absorption Maxima for Classes of Monascus Azaphilone Pigments
| Pigment Class | Absorption Maxima (λmax) |
| Yellow | 330–450 nm |
| Orange | 460–480 nm |
| Red | 490–530 nm |
| Reference:[1] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible spectroscopic data. Below are generalized methodologies based on practices reported in the literature.
Sample Preparation for Spectroscopic Analysis
Monascus pigments are typically extracted from the fungal mycelium or the fermentation broth using organic solvents such as ethanol.[10] For analytical purposes, the crude extract is often subjected to further purification steps like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][11]
NMR Spectroscopy
For NMR analysis, purified compounds are dissolved in a suitable deuterated solvent, such as acetone-d₆ or CD₃OD.[7] ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for example, at 600 MHz for ¹H and 150 MHz for ¹³C.[7] Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the complete structure of the molecule.
Mass Spectrometry
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.[12] This allows for the precise determination of the molecular weight and elemental composition of the analytes.
UV-Visible Spectroscopy
UV-Vis spectra are recorded using a spectrophotometer, with samples dissolved in a suitable solvent like ethanol.[13] The pH of the solvent should be controlled, especially for comparative studies.[8] Spectra are typically scanned over a range of 200–700 nm.[13]
Visualizations
Biosynthetic Pathway of Monascus Naphthoquinones and Azaphilones
The biosynthesis of monasones (naphthoquinones) branches off from the main pathway for Monascus azaphilone pigments (MonAzPs) at an early polyketide intermediate.[4] Some enzymes are shared between the two pathways, while others are specific to one.[3]
Caption: Biosynthesis of Monascus Naphthoquinones and Azaphilones.
General Workflow for Spectroscopic Analysis of Monascus Naphthoquinones
The characterization of Monascus naphthoquinones follows a standard analytical workflow, from cultivation and extraction to purification and spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis of Monascus Naphthoquinones.
References
- 1. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigations into Chemical Components from Monascus purpureus with Photoprotective and Anti-Melanogenic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved analysis of Monascus pigments based on their pH-sensitive UV-Vis absorption and reactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation, Multispectroscopic Characterization, and Stability Analysis of Monascus Red Pigments—Whey Protein Isolate Complex - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Chromone: A Technical Guide to its Natural Occurrence, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromones, constituting a significant class of oxygen-containing heterocyclic compounds based on the 4H-1-benzopyran-4-one scaffold, are ubiquitously distributed throughout the natural world.[1][2] Found in a diverse array of plants, fungi, and bacteria, these compounds have garnered substantial interest from the scientific community due to their wide spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of chromones and their derivatives, detailing their isolation from natural sources, summarizing their biological activities with quantitative data, and elucidating the underlying molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Natural Sources and Biosynthesis of Chromones
Chromone derivatives are prolific secondary metabolites found across various biological taxa. In the plant kingdom, they are abundant in families such as Apiaceae, Asphodelaceae, and Thymelaeaceae.[1][5] Fungi, particularly species of Penicillium and Aspergillus, are also a rich source of bioactive chromones.[6][7] To a lesser extent, these compounds have been isolated from bacteria.[4]
The biosynthesis of the chromone core primarily follows the polyketide pathway.[8] In plants, the condensation of acetate units, often initiated by acetyl-CoA, leads to the formation of a poly-β-keto chain that subsequently undergoes cyclization and aromatization to yield the characteristic benzopyranone structure. The diversity of naturally occurring chromones arises from various enzymatic modifications of the basic scaffold, including hydroxylation, methylation, prenylation, and glycosylation.[8]
A notable class of chromones, the 2-(2-phenylethyl)chromones, are characteristic constituents of agarwood, the resinous heartwood of Aquilaria species, formed in response to fungal infection or injury.[9] Their biosynthesis involves the convergence of the polyketide and shikimate pathways.
Isolation and Purification of Chromones from Natural Sources
The extraction and purification of chromones from their natural matrices are critical steps in their study. The choice of methodology depends on the source material and the chemical properties of the target compounds.
General Experimental Protocol for Isolation from Plant Material (Saposhnikovia divaricata)
This protocol outlines a general procedure for the isolation of chromone glycosides from the roots of Saposhnikovia divaricata.
1. Extraction:
- Air-dried and powdered roots of S. divaricata are subjected to decoction with water.[10]
- The aqueous extract is then concentrated under reduced pressure.
- The concentrated extract is precipitated with 95% ethanol, and the supernatant is collected.[10]
2. Preliminary Fractionation:
- The ethanol supernatant is further concentrated and subjected to macroporous resin column chromatography.
- The column is washed with water to remove sugars and other polar impurities.
- The chromone-containing fraction is eluted with a gradient of ethanol in water.
3. Chromatographic Purification:
- The enriched chromone fraction is subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.
- Fractions are monitored by thin-layer chromatography (TTC).
- Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.[11]
Experimental Protocol for Isolation of 2-(2-Phenylethyl)chromones from Agarwood
1. Extraction:
- Powdered agarwood is extracted with 95% ethanol at room temperature.
- The ethanol extract is concentrated in vacuo.
2. Liquid-Liquid Partitioning:
- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, typically rich in 2-(2-phenylethyl)chromones, is collected.
3. Chromatographic Separation:
- The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether.
- Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.
- Individual compounds are isolated by preparative HPLC.
Experimental Protocol for Isolation of Chromones from Fungal Cultures (Penicillium sp.)
1. Fermentation and Extraction:
- The fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period.
- The culture broth is separated from the mycelium by filtration.
- The mycelium and the filtrate are separately extracted with ethyl acetate.
2. Purification:
- The ethyl acetate extracts are combined and concentrated.
- The crude extract is subjected to silica gel column chromatography.
- Fractions containing chromones are further purified by preparative HPLC.[12]
Biological Activities of Naturally Occurring Chromones
Chromone derivatives exhibit a remarkable diversity of biological activities, making them promising candidates for drug development. The substitution pattern on the chromone nucleus plays a pivotal role in determining their pharmacological effects.[10]
Anti-inflammatory Activity
Many naturally occurring chromones have demonstrated potent anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.
Table 1: Anti-inflammatory Activity of Selected Natural Chromones
| Compound | Natural Source | Assay System | Endpoint | IC50/EC50 | Citation |
| 5-O-methylcneorumchromone K | Dictyoloma vandellianum | LPS-stimulated RAW 264.7 macrophages | NO Production | 5-20 µM | [13] |
| Epiremisporine G | Penicillium citrinum | fMLP-induced human neutrophils | Superoxide Anion Generation | 31.68 ± 2.53 µM | |
| Epiremisporine H | Penicillium citrinum | fMLP-induced human neutrophils | Superoxide Anion Generation | 33.52 ± 0.42 µM | |
| 2-(2-phenylethyl)chromone dimers | Aquilaria sinensis | LPS-stimulated RAW 264.7 macrophages | NO Production | 7.0–12.0 μM | [2] |
Anticancer Activity
The antitumor potential of chromones has been extensively investigated. They can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines.
Table 2: Cytotoxic Activity of Selected Natural Chromones
| Compound | Natural Source | Cancer Cell Line | Assay | IC50 | Citation |
| Epiremisporine H | Penicillium citrinum | HT-29 (Colon) | MTT | 21.17 ± 4.89 µM | |
| Epiremisporine H | Penicillium citrinum | A549 (Lung) | MTT | 31.43 ± 3.01 µM | |
| Chromone Glycoside 1 | Saposhnikovia divaricata | PC-3 (Prostate) | MTT | 48.54 ± 0.80 µM | [5] |
| Chromone Glycoside 2 | Saposhnikovia divaricata | SK-OV-3 (Ovarian) | MTT | > 50 µM | [5] |
Antiviral Activity
Certain chromone derivatives have shown promising antiviral activity against a range of viruses, including influenza and HIV.
Table 3: Antiviral Activity of Selected Chromone Derivatives
| Compound Class | Virus | Assay | Endpoint | IC50/EC50 | Citation |
| Isoquinolone derivative | Influenza A and B | Cell-based | Viral Replication | 0.2 - 0.6 µM | [14] |
| Resveratrol derivatives (chromone-related) | Influenza A (H1N1) | In-Cell Western | HA expression | 5.9 - 12.4 µg/mL | [15] |
Antioxidant Activity
The radical scavenging properties of chromones contribute to their protective effects against oxidative stress-related diseases.
Table 4: Antioxidant Activity of Selected Natural Chromones
| Compound | Assay | EC50 | Citation |
| Luteolin (a flavonoid with a chromone core) | DPPH | 17.64 ± 2.33 µM | [8] |
| Quercetin (a flavonoid with a chromone core) | DPPH | 16.42 ± 1.67 µM | [8] |
| Chromone Derivative 126 | DPPH | 16.9 µM | [2] |
| Chromone Derivative 126 | ABTS | 18.7 µM | [2] |
Experimental Protocols for Biological Assays
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
- RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then pre-treated with various concentrations of the test chromone for 1 hour.
- Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
2. Nitrite Determination (Griess Assay):
- After 24 hours of incubation, the cell culture supernatant is collected.
- An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.
- The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
3. Cell Viability (MTT Assay):
- To ensure that the observed reduction in NO is not due to cytotoxicity, a parallel MTT assay is performed.
- After treatment, the supernatant is removed, and MTT solution (0.5 mg/mL) is added to the cells.
- After incubation, the formazan crystals are dissolved in DMSO, and the absorbance at 570 nm is measured.
Cytotoxicity Assay (MTT Assay)
1. Cell Seeding and Treatment:
- Cancer cells (e.g., HT-29, A549) are seeded in 96-well plates and incubated overnight.
- The cells are treated with a range of concentrations of the chromone derivative for 48-72 hours.
2. MTT Assay:
- Following the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL).
- The plate is incubated for 4 hours to allow the conversion of MTT to formazan by viable cells.
- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance is read at 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Antioxidant Assay (DPPH Radical Scavenging Assay)
1. Preparation of Reagents:
- A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Serial dilutions of the test chromone and a standard antioxidant (e.g., ascorbic acid) are prepared.
2. Assay Procedure:
- The test compound solution is mixed with the DPPH solution in a 96-well plate or cuvettes.
- The mixture is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm.
3. Calculation:
- The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.
- The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Antiviral Assay: Neuraminidase Inhibition Assay (for Influenza Virus)
1. Enzyme and Substrate Preparation:
- Influenza virus neuraminidase (NA) is used as the enzyme source.
- A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.
2. Inhibition Assay:
- The test chromone is pre-incubated with the NA enzyme in a 96-well plate.
- The MUNANA substrate is added to initiate the enzymatic reaction.
- The reaction is incubated at 37°C.
3. Fluorescence Measurement:
- The reaction is stopped, and the fluorescence of the liberated 4-methylumbelliferone is measured (excitation ~365 nm, emission ~450 nm).
- The IC50 value, representing the concentration of the compound that inhibits 50% of the NA activity, is calculated.[10]
Molecular Mechanisms and Signaling Pathways
The biological effects of chromones are mediated through their interaction with various molecular targets and modulation of key signaling pathways.
Anti-inflammatory Mechanisms
The anti-inflammatory actions of chromones are often attributed to the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS). Some chromone derivatives have been shown to inhibit the activation of IKK, thereby preventing IκBα degradation and NF-κB nuclear translocation.[16][17]
-
MAPK Pathway: The MAPK family, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators. Certain chromones can inhibit the phosphorylation of p38 and JNK, thus dampening the inflammatory response.[18] For instance, the novel chromone derivative DCO-6 has been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[18][19]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.org.pe [scielo.org.pe]
- 14. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule inhibitors of IκB kinase (IKK) and IKK-related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Blueprint: An In-depth Technical Guide to the Monascus Azaphilone Pigment Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the Monascus azaphilone pigment (MAzP) biosynthetic gene cluster, a cornerstone of natural colorant production and a subject of significant interest for its diverse bioactive properties. This document delves into the genetic architecture, biosynthetic pathways, regulatory networks, and key experimental methodologies used to elucidate its function.
Introduction to Monascus Azaphilone Pigments
Monascus species, filamentous fungi with a long history in traditional Asian food and medicine, are renowned for producing a vibrant spectrum of azaphilone pigments. These polyketide-derived secondary metabolites are responsible for the characteristic red, orange, and yellow hues of products like red yeast rice.[1][2] Beyond their use as natural food colorants, MAzPs have garnered attention for their potential pharmacological activities, including anti-inflammatory, anticancer, and anti-obesity effects.[3][4] Understanding the genetic blueprint for the biosynthesis of these pigments is paramount for strain improvement, optimization of production, and the exploration of novel bioactive compounds.
The core of MAzP biosynthesis lies within a dedicated gene cluster, a contiguous region of the fungal genome encoding the necessary enzymatic machinery and regulatory factors.[5][6] This guide will dissect the components of this cluster, from the core polyketide synthase (PKS) and fatty acid synthase (FAS) to the intricate network of tailoring enzymes and transcriptional regulators.
The Architecture of the Monascus Azaphilone Pigment Biosynthetic Gene Cluster
The MAzP biosynthetic gene cluster is a mosaic of genes essential for the production of the characteristic pigments. While the exact gene content and organization can vary between different Monascus species and even strains, a core set of homologous genes is consistently present.[7][8]
Core Biosynthetic Genes:
-
Polyketide Synthase (PKS): A central enzyme, often designated as MpPKS5 or mrpigA, is a non-reducing PKS that catalyzes the initial steps of polyketide chain assembly from acetyl-CoA and malonyl-CoA precursors.[3][6] Inactivation of this gene results in a complete loss of pigment production.[6]
-
Fatty Acid Synthase (FAS): A dedicated FAS, typically encoded by two genes (MpFasA2 and MpFasB2), is responsible for the synthesis of β-keto acids (e.g., 3-oxooctanoyl-CoA and 3-oxodecanoyl-CoA) that are incorporated into the azaphilone backbone.[9]
-
Acyltransferase: This enzyme, often named MppB, is predicted to catalyze the esterification of the polyketide chromophore with the β-keto acid side chain, a crucial step in the formation of orange pigments like rubropunctatin and monascorubrin.[10]
Tailoring Enzymes:
A variety of enzymes are responsible for the chemical diversification of the initial polyketide scaffold, leading to the array of yellow, orange, and red pigments. These include:
-
Ketoreductases (e.g., MrPigC): These enzymes carry out reduction reactions on the polyketide intermediate.[4]
-
Monooxygenases (e.g., MrPigN): These FAD-dependent enzymes are involved in hydroxylation and pyrone ring formation.[3]
-
Oxidoreductases (e.g., MrPigE, MrPigF): These enzymes play a role in the interconversion of different pigment types.[4]
-
Serine Hydrolase (e.g., MppD): This enzyme assists the PKS in pigment production.[10]
Regulatory Genes:
The expression of the biosynthetic genes is tightly controlled by specific transcription factors located within or near the cluster.
-
mppR1 and mppR2: These genes encode transcriptional regulators that have been shown to influence pigment biosynthesis.[10]
-
pigR: This gene acts as a positive regulatory factor in the pigment biosynthesis pathway.[5]
The Biosynthetic Pathway of Monascus Azaphilone Pigments
The biosynthesis of MAzPs is a complex, multi-step process that begins with primary metabolites and culminates in a diverse array of colorful compounds. The pathway can be broadly divided into the formation of the polyketide chromophore, the synthesis of the fatty acid side chain, their subsequent condensation, and a series of modifications that determine the final color.
A simplified representation of the core biosynthetic pathway is illustrated below:
Caption: Core biosynthetic pathway of Monascus azaphilone pigments.
Regulation of Pigment Biosynthesis
The production of MAzPs is not constitutive but is instead influenced by a complex interplay of genetic and environmental factors.
Transcriptional Regulation
As previously mentioned, dedicated transcription factors within the gene cluster play a crucial role. Additionally, global regulators can also impact pigment biosynthesis. For instance, the global regulator LaeA has been shown to regulate the MAzP biosynthetic gene cluster.[3]
Signaling Pathways
Recent research has begun to unravel the signaling cascades that modulate pigment production in response to environmental cues.
cAMP-PKA Signaling Pathway: The cyclic AMP-protein kinase A (cAMP-PKA) pathway is a key signaling cascade involved in regulating secondary metabolism in fungi. Exogenous addition of cAMP has been shown to improve MAzP production in Monascus ruber.[3] Deletion of the phosphodiesterase gene (mrPDE), which degrades cAMP, leads to increased intracellular cAMP levels, enhanced PKA activity, and a significant increase in pigment production.[3]
Caption: The cAMP-PKA signaling pathway in the regulation of pigment biosynthesis.
Environmental Factors
A variety of environmental and nutritional factors can significantly impact pigment production by influencing gene expression and metabolic fluxes. These include:
-
pH: The pH of the culture medium can affect both the quantity and the type of pigments produced.[5]
-
Carbon and Nitrogen Sources: The availability and type of carbon and nitrogen sources are critical for providing the necessary precursors (acetyl-CoA, malonyl-CoA, and amino acids) for pigment biosynthesis.[5][10]
-
Acetic Acid: The addition of acetic acid has been shown to promote the growth of M. ruber and significantly increase the synthesis of MAzPs by up-regulating the expression of key biosynthetic genes.[10]
-
Stress Conditions: High-salt and high-sugar stress have been demonstrated to modulate gene expression and enhance pigment production.[11]
Quantitative Data on Gene Expression and Pigment Production
The following tables summarize quantitative data from various studies, illustrating the impact of different conditions on gene expression and pigment yield.
Table 1: Relative Expression of Pigment Biosynthesis Genes in Monascus purpureus Winter Strain Compared to Wild-Type YY-1
| Gene (Ortholog) | Function | Fold Change in Winter Strain |
| C5.137 (PKS) | Polyketide Synthase | +3.3 |
| C5.127 (FAS) | Fatty Acid Synthase | +2.91 |
| C5.128 (FAS) | Fatty Acid Synthase | +2.41 |
| C5.133 (MpigE) | Oxidoreductase | +4.0 |
| C5.124 (azaH) | Monooxygenase | +5.65 |
| C8.16 (tropB) | Monooxygenase | +2.5 |
| C5.135 | Oxidoreductase (Yellow Pigment) | +3.9 |
| C5.134 | - | +2.33 |
Data synthesized from a comparative transcriptomic analysis.[4]
Table 2: Pigment and Citrinin Production in Monascus purpureus Strains M3 and M34
| Strain | Pigment Yield (U/mL) | Citrinin Yield (mg/L) |
| M3 (High Citrinin) | 108.87 ± 1.64 | 1.04 ± 0.11 |
| M34 (Low Citrinin) | 108.87 ± 1.64 | 0.02 ± 0.01 |
Data from a study on high pigment-producing strains with varying citrinin levels.[12]
Table 3: Effect of Acetic Acid on Total Pigment Production in Monascus ruber
| Condition | Total Pigment Yield (Relative to Control) |
| No Acetic Acid (Control) | 1.00 |
| With Acetic Acid | 9.97 |
| With HCl (pH control) | 0.72 |
Data from a study investigating the effect of acetic acid on pigment biosynthesis.[10]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the MAzP biosynthetic gene cluster.
Fungal Strains and Culture Conditions
-
Strains: Monascus purpureus, Monascus ruber, and other Monascus species are commonly used. Strains are typically maintained on Potato Dextrose Agar (PDA) slants.[13]
-
Culture Media: For pigment production, various solid and liquid fermentation media are used. A common solid substrate is sterilized rice.[8] Liquid fermentation is often carried out in a suitable medium containing carbon and nitrogen sources, such as a malt-peptone-starch medium.[14]
-
Growth Conditions: Cultures are typically incubated at 28-30°C for a period ranging from several days to two weeks, depending on the experiment.[10][13]
Gene Knockout and Heterologous Expression
Gene knockout is a fundamental technique to determine the function of specific genes within the cluster. Heterologous expression involves transferring genes of interest into a different host organism to study their function in isolation.
General Workflow for Gene Knockout (CRISPR-Cas9 based):
Caption: General workflow for CRISPR-Cas9 mediated gene knockout in Monascus.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of specific genes.
Detailed Protocol:
-
RNA Extraction: Total RNA is extracted from fungal mycelia using a suitable kit or method (e.g., TRIzol).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. A typical reaction might involve incubating 0.5 µg of total RNA with reverse transcriptase mix at 37°C for 15 minutes, followed by inactivation at 85°C for 5 seconds.[12]
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers.
-
Thermocycling Conditions: A typical thermocycling program includes an initial denaturation step (e.g., 95°C for 15 minutes), followed by 40-45 cycles of denaturation (e.g., 94-95°C for 5-10 seconds), annealing (e.g., 60°C for 30 seconds), and extension (e.g., 72°C for 30 seconds).[7][15]
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used as an internal control for normalization.[7]
High-Performance Liquid Chromatography (HPLC) for Pigment Analysis
HPLC is a powerful technique for separating, identifying, and quantifying the different pigment components.
Detailed Protocol:
-
Sample Preparation:
-
Intracellular Pigments: Fungal mycelia are harvested, lyophilized, and ground to a powder. A known weight of the powder (e.g., 20-50 mg) is extracted with a suitable solvent, such as a methanol-water-formic acid mixture (e.g., 8:1.99:0.01, v/v/v) or 70% ethanol, often with the aid of ultrasonication or heating.[13][14] The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm filter.[13]
-
Extracellular Pigments: The culture broth is centrifuged to remove the mycelia, and the supernatant is filtered.
-
-
HPLC System and Column: A standard HPLC system equipped with a photodiode array (PDA) detector is used. A C18 column (e.g., Inertsil ODS-3) is commonly employed for separation.[16]
-
Mobile Phase and Gradient: A gradient elution is typically used, with a mobile phase consisting of two solvents, such as water with a small amount of acid (e.g., trifluoroacetic acid) and acetonitrile.[17]
-
Detection: The PDA detector is used to monitor the absorbance at specific wavelengths corresponding to the different pigment classes: yellow (around 410 nm), orange (around 470 nm), and red (around 510 nm).[2]
-
Quantification: The concentration of each pigment can be determined by comparing the peak area to a standard curve of a known compound or expressed as relative abundance.
Conclusion and Future Perspectives
The study of the Monascus azaphilone pigment biosynthetic gene cluster has provided significant insights into the genetic and molecular basis of natural colorant production. The identification and characterization of the core biosynthetic genes, tailoring enzymes, and regulatory elements have paved the way for metabolic engineering strategies aimed at enhancing pigment yields, altering the pigment profile, and eliminating the production of undesirable mycotoxins like citrinin.
Future research will likely focus on:
-
Elucidating the remaining unknown steps in the biosynthetic pathway and the functions of uncharacterized genes within the cluster.
-
Unraveling the complex regulatory networks that govern pigment biosynthesis in response to various environmental and developmental cues.
-
Applying synthetic biology and CRISPR-based tools for the rational design and engineering of Monascus strains for the industrial production of specific, high-value pigments.
-
Exploring the full bioactive potential of the diverse array of azaphilone pigments and their derivatives for applications in the pharmaceutical and nutraceutical industries.
This in-depth understanding of the MAzP biosynthetic gene cluster not only advances our fundamental knowledge of fungal secondary metabolism but also provides a powerful toolkit for the development of sustainable and high-performing microbial cell factories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Monascus yellow pigments production by activating the cAMP signalling pathway in Monascus purpureus HJ11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Investigation of Citrinin and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative Transcriptomic Analysis of Key Genes Involved in Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Monacolin K Production by Intergeneric Hybridization between Monascus purpureus (Arg-) and Monascus ruber (Thi-, Met-) Auxotrophs - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the Subcellular Localization of Monascus Pigments Biosynthases: Preliminary Unraveling of the Compartmentalization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. De Novo RNA Sequencing and Transcriptome Analysis of Monascus purpureus and Analysis of Key Genes Involved in Monacolin K Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Integrated Approach to Determine the Boundaries of the Azaphilone Pigment Biosynthetic Gene Cluster of Monascus ruber M7 Grown on Potato Dextrose Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemijournal.com [chemijournal.com]
Unveiling the Bioactive Treasures of Monascus: A Technical Guide to the Isolation and Characterization of Novel Metabolites
For Researchers, Scientists, and Drug Development Professionals
The fungal genus Monascus has for centuries been a source of vibrant food colorants and traditional medicines, particularly in Asia.[1][2] Beyond its traditional uses, Monascus is a prolific producer of a diverse array of secondary metabolites with significant therapeutic potential.[3] These bioactive compounds, including pigments, monacolins, and other novel structures, have garnered increasing interest in the pharmaceutical and nutraceutical industries for their varied biological activities, which include antimicrobial, anti-inflammatory, and cholesterol-lowering effects.[3] This technical guide provides an in-depth overview of the methodologies for the isolation and characterization of novel metabolites from Monascus, offering a roadmap for researchers seeking to explore this rich source of natural products.
The Spectrum of Monascus Metabolites: A Quantitative Overview
Monascus species are known to produce a variety of secondary metabolites, with production levels being highly dependent on the species, strain, and fermentation conditions.[4][5] The primary classes of metabolites include azaphilone pigments, monacolins, and the mycotoxin citrinin.[2] Strategic selection of strains and optimization of fermentation parameters are crucial for maximizing the yield of desired compounds while minimizing or eliminating the production of unwanted substances like citrinin.[4][6]
| Metabolite Class | Key Compounds | Producing Species (Examples) | Typical Yields (Strain and Condition Dependent) | References |
| Azaphilone Pigments | Ankaflavin, Monascin (Yellow) | Monascus purpureus, M. ruber | Correlated production in M. purpureus | [4] |
| Rubropunctatin, Monascorubrin (Orange) | M. purpureus, M. ruber, M. pilosus | Precursors to red pigments | [2] | |
| Rubropunctamine, Monascorubramine (Red) | M. purpureus, M. ruber, M. pilosus | Formed by reaction with amino groups | [7] | |
| Monacolins | Monacolin K (Lovastatin) | Monascus ruber (M. pilosus) | Up to 17.71 ± 1.57 mg/g in solid-state fermentation | [4][8] |
| Dehydromonacolin K, Monacolin J | Monascus purpureus | Often below the limit of quantification in some strains | [5] | |
| Mycotoxins | Citrinin | Monascus purpureus | Production is strain-dependent; can be minimized | [4][5] |
Experimental Protocols: From Fermentation to Elucidation
The discovery of novel metabolites from Monascus is a multi-step process that begins with cultivation and culminates in the determination of the chemical structure of the isolated compounds.
Fungal Fermentation
Solid-state fermentation is a widely used method for producing Monascus metabolites, often resulting in higher yields compared to submerged fermentation.[8]
Protocol:
-
Substrate Preparation: Utilize a solid substrate such as rice, ginkgo seed powder, or other grains. For instance, ginkgo seeds are dried, crushed, and sieved.[8]
-
Inoculum Preparation:
-
Prepare a liquid seed medium (e.g., containing ginkgo seed powder, ammonium chloride, and magnesium sulfate).[8]
-
Inoculate with a Monascus purpureus spore suspension (e.g., from a red yeast rice culture) and cultivate at 28°C for 48 hours with shaking (150 rpm).[8]
-
Adjust the spore suspension concentration to approximately 10⁶ spores/mL.[8]
-
-
Fermentation:
-
Mix the prepared substrate with medium additives (e.g., ammonium sulfate, ammonium chloride, magnesium sulfate) and humidify with sterile water.[8]
-
Inoculate the solid medium with the prepared Monascus spore suspension (e.g., 8-11% w/w).[8]
-
Incubate at a controlled temperature (e.g., 27-28°C) for a period of 10-12 days.[8]
-
-
Harvesting: After the fermentation period, the fermented substrate is harvested and freeze-dried to be ground into a powder for subsequent extraction.[8]
Liquid-state fermentation allows for more precise control over environmental parameters and is suitable for studying the effects of different nutrients and conditions on metabolite production.
Protocol:
-
Inoculum Preparation:
-
Fermentation:
-
Harvesting: Separate the mycelia from the culture broth by centrifugation (e.g., 6000 x g for 15 minutes).[4] The mycelia and the supernatant can then be extracted separately.
Extraction of Metabolites
The choice of extraction solvent and method is critical and depends on the polarity and stability of the target metabolites.
Protocol:
-
Sample Preparation: Use either the dried powder from SSF or the harvested mycelia and culture broth from LSF.
-
Solvent Extraction:
-
For a broad range of metabolites, including pigments and monacolins, use ethanol (e.g., 70-95%) for extraction. The solid material is mixed with the solvent and agitated.[4][10]
-
To specifically extract red pigments while minimizing conversion from orange precursors, acidified ethanol (pH 2-4) can be used.[10]
-
For less polar compounds, solvents like n-hexane can be employed.[11]
-
-
Extraction Method:
-
Maceration: The sample is soaked in the solvent with periodic agitation.
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance extraction efficiency.[12] A typical procedure involves subjecting a suspension of the sample in the solvent to ultrasonication for a defined period (e.g., 30 minutes).[12]
-
-
Concentration: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.[10]
Purification of Novel Metabolites
Chromatographic techniques are indispensable for the separation and purification of individual compounds from the complex crude extract.
Protocol:
-
Initial Fractionation (Column Chromatography):
-
Pack a column with a stationary phase such as silica gel.
-
Apply the crude extract to the top of the column.
-
Elute the compounds using a gradient of solvents with increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate and methanol).[11][13]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fine Purification (High-Performance Liquid Chromatography - HPLC):
-
Fractions containing compounds of interest are further purified using preparative or semi-preparative HPLC.
-
A suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) are selected based on the polarity of the target compounds.[4][14]
-
The purified compounds are collected based on their retention times and detected using a suitable detector (e.g., UV-Vis or photodiode array).
-
Structural Elucidation
A combination of spectroscopic techniques is used to determine the chemical structure of the purified novel metabolites.[15][16]
Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional information about functional groups and chromophores present in the molecule.[11]
Visualizing the Path to Discovery: Workflows and Pathways
Understanding the logical flow of experiments and the underlying biosynthetic machinery is crucial for efficient research.
Caption: Experimental workflow for the isolation and characterization of novel metabolites from Monascus.
The production of the characteristic pigments in Monascus follows a complex biosynthetic pathway, starting from common precursors and branching out to form a variety of colored compounds.
Caption: Simplified biosynthetic pathway of azaphilone pigments in Monascus.
Conclusion and Future Perspectives
The systematic approach outlined in this guide, from optimized fermentation to rigorous purification and structural elucidation, provides a robust framework for the discovery of novel metabolites from Monascus. The continued exploration of this fungal genus holds immense promise for identifying new lead compounds for drug development and for the creation of high-value nutraceuticals. Future research, aided by advances in metabolomics and genomic tools, will undoubtedly unveil an even greater diversity of bioactive molecules from this remarkable microbial factory.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of monacolin K, yellow pigments, and citrinin production capabilities of Monascus purpureus and Monascus ruber (Monascus pilosus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous detection of monacolins and citrinin of angkak produced by Monascus purpureus strains using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Monascus-fermented ginkgo seeds: optimization of fermentation parameters and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN102924964B - Process for extracting and purifying monascus red pigment without citrinin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Isolation and structure elucidation of biologically active secondary metabolites from Kenyan fungi [ir-library.ku.ac.ke]
- 16. Research Portal [iro.uiowa.edu]
Methodological & Application
Application Notes and Protocols for the Isolation of Azaphilone Pigments from Monascus Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monascus species are filamentous fungi renowned for producing a diverse array of secondary metabolites, including polyketide pigments known as azaphilones. These pigments, which impart characteristic yellow, orange, and red hues, are not only used as natural food colorants but also possess a range of bioactive properties. While specific compounds like monascin, ankaflavin, monascorubramine, and rubropunctamine are well-documented, the isolation of less common or novel derivatives such as Monaschromone follows a generalized, yet rigorous, workflow.
This document provides a comprehensive set of protocols for the cultivation of Monascus spp., followed by the extraction, separation, and purification of azaphilone pigments. The methodologies described are based on established principles for isolating Monascus polyketides and can be adapted by researchers to target specific compounds of interest. The workflow progresses from large-scale fungal culture to fine purification using advanced chromatographic techniques.
Part 1: Cultivation of Monascus for Pigment Production
The production of secondary metabolites is highly dependent on the fungal strain, media composition, and fermentation conditions.[1] The following protocols provide a starting point for optimizing pigment yield.
Microorganism and Inoculum Preparation
-
Strain: Monascus purpureus or Monascus ruber are commonly used species for pigment production.[2] Strains should be maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
Inoculum:
-
Aseptically transfer a loopful of spores from a mature (7-10 days) PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 30°C on a rotary shaker at 150-200 rpm for 5-7 days to generate a homogenous seed culture.
-
Submerged Fermentation Protocol
Submerged fermentation allows for greater control over environmental parameters compared to solid-state fermentation.[1]
-
Fermentation Medium: Prepare the desired fermentation medium (see Table 1 for examples) and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer 5-10% (v/v) of the seed culture into the sterile fermentation medium.
-
Incubation: Incubate the culture in a shaker incubator at the optimized temperature and pH (e.g., 30°C, pH 6.5) for 10-18 days.[3] Agitation should be maintained at 150-200 rpm.
-
Monitoring: Periodically and aseptically withdraw samples to monitor biomass and pigment production. Pigment concentration can be estimated spectrophotometrically by measuring the absorbance of the culture supernatant or an ethanol extract of the mycelia (e.g., Yellow pigments at ~410 nm, Orange at ~470 nm, Red at ~505 nm).[4]
Table 1: Example Media Compositions and Optimized Culture Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Strain | Monascus purpureus | Monascus ruber OMNRC45 | Monascus purpureus CH01 | |
| Carbon Source | Glucose (40 g/L) | Glucose (Optimal) | Potato Pomace (80 g/L) | [1][5] |
| Nitrogen Source | Peptone (10 g/L), NaNO₃ (5 g/L) | Monosodium Glutamate (MSG) | Peptone (Optimal) | [1][3] |
| Basal Salts | KH₂PO₄ (2.5 g/L), MgSO₄ (1 g/L) | KH₂PO₄ (0.5 g/L), K₂HPO₄ (1.0 g/L) | KH₂PO₄ (0.01%) | [3][6] |
| Temperature | 25-30°C | 30°C | 30°C | [3][5] |
| Initial pH | 5.0 - 6.5 | 6.5 | 6.0 | |
| Incubation Time | 18 days | 10-12 days | 7-9 days | [3][5] |
Part 2: Extraction and Purification Workflow
The isolation of a specific pigment like this compound from the complex mixture of metabolites in the fermentation broth requires a multi-step purification strategy. The general workflow is depicted below.
Protocol for Crude Pigment Extraction
-
Harvesting: Separate the Monascus mycelia from the culture broth by centrifugation (e.g., 6000 x g for 15 minutes) or vacuum filtration. Wash the mycelial pellet with distilled water to remove residual medium components.
-
Drying: Lyophilize (freeze-dry) the mycelial biomass or dry it in a hot air oven at a low temperature (40-50°C) to a constant weight.
-
Extraction:
-
Grind the dried mycelia into a fine powder.
-
Suspend the powder in 70-95% ethanol (e.g., 1:20 w/v).
-
Perform extraction using ultrasonication for 20-30 minutes or by shaking on a rotary shaker at room temperature for 4-6 hours.[7]
-
Repeat the extraction process 2-3 times to ensure maximum recovery.
-
-
Concentration:
-
Pool the ethanol extracts and filter through Whatman No. 1 filter paper to remove solid debris.
-
Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to obtain a viscous crude pigment extract.[7]
-
Part 3: Chromatographic Purification of this compound
Chromatography is a powerful technique for separating individual compounds from a complex mixture based on their differential partitioning between a stationary phase and a mobile phase.[8][9] A multi-step approach is typically required to achieve high purity.
Step 1: Silica Gel Column Chromatography (Adsorption Chromatography)
This step serves to fractionate the crude extract based on polarity, separating major classes of pigments.[2][8]
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack uniformly under gravity or with gentle pressure.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a minimal volume of solvent, adding the silica, and drying. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of solvents with increasing polarity. A typical gradient system for Monascus pigments is n-hexane:ethyl acetate, followed by ethyl acetate:methanol (see Table 2).[2]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Pool the fractions that show a similar profile and contain the spot corresponding to this compound.
Table 2: Example Chromatographic Systems for Monascus Pigment Separation
| Technique | Stationary Phase | Mobile Phase System (v/v) | Purpose | Reference |
| TLC | Silica Gel G | Chloroform:Acetone (9:1) | Initial separation and monitoring | [10] |
| Column | Silica Gel | n-Hexane:Ethyl Acetate (8:2) | Elution of yellow pigments | [2] |
| Column | Silica Gel | Ethyl Acetate | Elution of orange pigments | [2] |
| Column | Silica Gel | Ethyl Acetate:Methanol (6:4) | Elution of red pigments | [2] |
| Prep-HPLC | C18 (Reversed-Phase) | Acetonitrile:Water (with 0.1% Formic Acid) | High-resolution final purification | [7] |
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is used for the final purification of the target compound from the pooled, enriched fractions obtained from column chromatography.[5]
-
Sample Preparation: Evaporate the solvent from the pooled fractions. Dissolve the residue in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter before injection.[2]
-
Instrumentation:
-
Column: A C18 reversed-phase preparative column is typically used.
-
Mobile Phase: A gradient of purified water (Solvent A, often containing an acidifier like 0.1% formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol (Solvent B).
-
Detector: A UV-Vis or Photodiode Array (PDA) detector set to the maximum absorbance wavelength of this compound.
-
-
Method: Develop a gradient elution method that provides good resolution between this compound and any remaining impurities.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound using an automated fraction collector.
-
Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, a second round of preparative HPLC under different conditions may be performed.
Part 4: Structural Characterization
Once a pure compound is isolated, its chemical structure must be confirmed. Standard analytical techniques for this purpose include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to determine the complete structure and connectivity of atoms.
-
UV-Visible Spectroscopy: To determine the absorbance maxima (λmax), which is characteristic of the pigment's chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
By following these detailed protocols, researchers can systematically approach the isolation of this compound or other targeted azaphilone pigments from Monascus cultures for further investigation into their chemical properties and biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Monascus Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monascus pigments, produced by the fermentation of Monascus species, have a long history of use as natural food colorants, particularly in Asia.[1][2] These pigments are a complex mixture of polyketide secondary metabolites, primarily categorized as yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., rubropunctamine, monascorubramine).[1][3] Beyond their coloring properties, Monascus pigments have garnered significant interest for their potential biological activities, including antioxidant, anti-inflammatory, and cholesterol-regulating effects.[4] Consequently, robust and reliable analytical methods are crucial for the qualitative and quantitative analysis of these pigments for quality control, research, and the development of functional foods and pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for the separation and quantification of Monascus pigments.[2][5] Coupled with various detectors like Photodiode Array (PDA), UV-Vis, and Mass Spectrometry (MS), HPLC allows for the detailed profiling and characterization of the complex pigment composition in Monascus products.[2][6][7] This document provides detailed application notes and standardized protocols for the analysis of Monascus pigments using reverse-phase HPLC.
Experimental Protocols
Protocol 1: General Quantitative Analysis of Six Major Monascus Pigments
This protocol is adapted for the simultaneous quantification of six common Monascus pigments: ankaflavin, monascin, rubropunctatin, monascorubrin, rubropunctamine, and monascorubramine.
1. Sample Preparation (from Fermented Rice Bran)
-
Extraction:
-
Weigh 1.0 g of dried and powdered Monascus-fermented substrate.
-
Add 20 mL of 70% (v/v) ethanol.
-
Extract using ultrasonication for 30 minutes at 50°C.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm pore-size membrane prior to HPLC injection.[8]
-
2. HPLC Conditions
-
HPLC System: Agilent LC-1260 system or equivalent.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9][10]
-
Mobile Phase:
-
Gradient Elution:
-
0-12 min: 60% B
-
12-25 min: 60% to 90% B
-
25-27 min: 90% B
-
27-30 min: 90% to 60% B[8]
-
-
Column Temperature: 25°C.[8]
-
Injection Volume: 20 µL.[8]
-
Detection: Diode Array Detector (DAD) at 410 nm.[8]
3. Data Analysis
-
Identify and quantify the six major pigments by comparing retention times and UV-Vis spectra with those of authentic standards.
-
Construct calibration curves for each standard compound to calculate the concentration in the samples.
Protocol 2: Fingerprint Analysis of Monascus Pigments
This protocol is designed for the comprehensive profiling of pigments in various Monascus products, including the simultaneous detection of the mycotoxin citrinin.
1. Sample Preparation (from Fermentation Broth)
-
Extraction:
-
Centrifuge the fermentation broth at 10,000 rpm for 5 minutes.[11]
-
To extract intracellular pigments, soak the collected mycelia in a 70% (v/v) ethanol solution (pH adjusted to 2 with hydrochloric acid) for 1 hour.[11]
-
Centrifuge the mycelial extract and filter the supernatant through a 0.22 µm membrane.
-
The supernatant from the initial broth centrifugation (extracellular pigments) can be directly filtered through a 0.22 µm membrane.
-
2. HPLC Conditions
-
HPLC System: Waters Alliance e2695 system or equivalent.[6]
-
Column: Sunfire C18 column (4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase:
-
Gradient Elution:
-
0-25 min: 20% to 80% B
-
25-35 min: 80% B
-
35-36 min: 80% to 20% B
-
36-41 min: 20% B[6]
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
Detection:
-
Photodiode Array Detector (PAD): Scan from 200-600 nm for pigment spectra. Use specific wavelengths for monitoring: 390 nm (Yellow), 470 nm (Orange), and 500 nm (Red).[4][6]
-
Fluorescence Detector (FLD): For citrinin detection, use an excitation wavelength of 331 nm and an emission wavelength of 500 nm.
-
Data Presentation: Comparison of HPLC Methods
The following tables summarize various HPLC conditions reported for the analysis of Monascus pigments, providing a comparative overview for method selection and development.
Table 1: HPLC Columns and Mobile Phases for Monascus Pigment Analysis
| Reference/Method | Column Type | Mobile Phase A | Mobile Phase B | Notes |
| Method 1[6] | Sunfire C18 (250 x 4.6 mm, 5 µm) | Aqueous H₃PO₄ (pH 2.5) | Acetonitrile | General pigment profiling. |
| Method 2[4] | C18 | Water (pH 3.0 with formic acid) | Methanol | Separation of yellow, orange, and red pigments. |
| Method 3[9][10] | ODS18 (250 x 4.6 mm, 5 µm) | Water (0.1% formic acid, v/v) | Acetonitrile | Analysis of yellow pigments. |
| Method 4[1] | Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | 0.1% Formic Acid (in water) | Methanol | Isocratic method for yellow pigments. |
| Method 5[12] | C18 (25 x 4.6 mm, 5 µm) | Phosphoric acid solution (pH 2.5) | Acetonitrile | Detection in meat products. |
Table 2: Gradient Elution Programs and Detection Wavelengths
| Reference/Method | Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Detection Wavelengths (nm) |
| Method 1[6] | 0-2525-3535-3636-41 | 20→808080→2020 | 1.0 | PAD: 200-600 (Spectra)310 (Profile) |
| Method 2[4] | 0-20 | 50→75 (Methanol) | 0.8 | 390 (Yellow)470 (Orange)500 (Red) |
| Method 3[9][10] | 55 min total run | Linear Gradient | 1.0 | Not specified, for HPLC-MS |
| Method 4[1] | 15 min total run | 80 (Isocratic) | 0.5 | Not specified, for UHPLC-MS |
| Method 5[12] | 0-55-2020-23 | 7070→9090→70 | 1.0 | 400 |
Visualizations
Experimental Workflow
The general workflow for the HPLC analysis of Monascus pigments involves several key stages, from initial sample preparation to final data interpretation.
Caption: HPLC analysis workflow for Monascus pigments.
Relationship of Monascus Pigment Classes
Monascus pigments are biosynthetically related. The orange azaphilone pigments can react with amino groups (from amino acids or proteins) to form the water-soluble red pigments.
Caption: Biosynthetic relationship of Monascus pigments.
References
- 1. Increased Water-Soluble Yellow Monascus Pigment Productivity via Dual Mutagenesis and Submerged Repeated-Batch Fermentation of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Pigment fingerprint profile during extractive fermentation with Monascus anka GIM 3.592 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of water-soluble Monascus yellow pigments using HPLC-PAD-ELSD, high-resolution ESI-MS, and MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu [frontiersin.org]
- 10. Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyses of Monascus pigment secretion and cellular morphology in non‐ionic surfactant micelle aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102565227B - Method for detecting content of monascus pigments in meat products - Google Patents [patents.google.com]
In Vitro Assays for Testing the Biological Activity of Monaschromone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro testing of Monaschromone, a secondary metabolite derived from Monascus species. The following protocols and data summaries are intended to facilitate the investigation of its potential anticancer and anti-inflammatory properties. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the activities of closely related Monascus pigments to provide a valuable starting point for research.
Data Presentation: Biological Activities of Monascus Pigments
The following tables summarize the reported in vitro biological activities of various pigments isolated from Monascus species. This data can serve as a reference for designing experiments with this compound.
Table 1: Anticancer Activity of Monascus Pigments
| Pigment | Cell Line | Assay | IC50 (µM) | Reference |
| Rubropunctatin | BGC-823 (Gastric Cancer) | Cytotoxicity | < 15 | [1] |
| Rubropunctatin | AGS (Gastric Cancer) | Cytotoxicity | < 15 | [1] |
| Rubropunctatin | MKN45 (Gastric Cancer) | Cytotoxicity | < 15 | [1] |
| Rubropunctatin | HepG2 (Liver Cancer) | Cytotoxicity | 30 - 45 | [1] |
| Rubropunctatin | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 30 - 45 | [1] |
| Rubropunctatin | HT-29 (Colon Cancer) | Cytotoxicity | 30 - 45 | [1] |
| Ankaflavin | A549 (Lung Cancer) | Cytotoxicity | ~15 µg/mL | [1] |
| Ankaflavin | HepG2 (Liver Cancer) | Cytotoxicity | ~15 µg/mL | [1] |
| Monascin | SK-Hep-1 | Proliferation | - (Significant inhibition at 100 µg/mL) | [2] |
| Orange Monascus Pigments | Various Cancer Cell Lines | Antiproliferative | 10 - 100s | [3] |
| Yellow Monascus Pigments | Various Cancer Cell Lines | Antiproliferative | 10 - 100s | [3] |
Table 2: Anti-inflammatory Activity of Monascus Pigments
| Pigment | Assay | IC50 (µM) | Reference |
| Monaphilol A | Nitric Oxide (NO) Production Inhibition | 1.0 - 3.8 | [4] |
| Monaphilol B | Nitric Oxide (NO) Production Inhibition | 1.0 - 3.8 | [4] |
| Monaphilol C | Nitric Oxide (NO) Production Inhibition | 1.0 - 3.8 | [4] |
| Monaphilol D | Nitric Oxide (NO) Production Inhibition | 1.0 - 3.8 | [4] |
| Monaphilone A | Nitric Oxide (NO) Production Inhibition | 19.3 | [4] |
| Rubropunctatin | Nitric Oxide (NO) Production Inhibition | 21.2 | [4] |
| Monaphilone B | Nitric Oxide (NO) Production Inhibition | 22.6 | [4] |
| Ankaflavin | Nitric Oxide (NO) Production Inhibition | 21.8 | [4] |
| Monascin | Nitric Oxide (NO) Production Inhibition | 29.1 | [4] |
| Monascorubrin | Nitric Oxide (NO) Production Inhibition | > 40 | [4] |
Experimental Protocols
Anticancer Activity: MTT Cell Viability Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Cyclooxygenase (COX-2) Inhibition Assay
This protocol determines the ability of this compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.
Materials:
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX-2 inhibitor standard (e.g., Celecoxib)
-
This compound stock solution
-
EIA (Enzyme Immunoassay) detection reagents
-
96-well plate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Dilute the COX-2 enzyme and arachidonic acid in the reaction buffer.
-
Compound Addition: Add 10 µL of various concentrations of this compound, the standard inhibitor, or vehicle control to the wells of a 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Incubation: Incubate the plate for 2 minutes at 25°C.
-
Detection: Stop the reaction and measure the product formation using an appropriate EIA detection method as per the kit's instructions. This typically involves a colorimetric or fluorometric readout.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol assesses the inhibitory effect of this compound on 5-Lipoxygenase, another crucial enzyme in the inflammatory cascade.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme (e.g., from soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
5-LOX inhibitor standard (e.g., Zileuton)
-
This compound stock solution
-
96-well UV plate
-
UV-Vis microplate reader
Protocol:
-
Reagent Preparation: Prepare the 5-LOX enzyme solution and the substrate solution in the reaction buffer.
-
Compound and Enzyme Addition: In a 96-well UV plate, add the reaction buffer, 5-LOX enzyme solution, and various concentrations of this compound, standard inhibitor, or vehicle control.
-
Pre-incubation: Incubate the mixture for 10 minutes at 25°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5-10 minutes at 25°C using a microplate reader. The formation of conjugated dienes from the substrate results in an increase in absorbance.
-
Data Analysis: Determine the rate of the reaction for each concentration. Calculate the percentage of 5-LOX inhibition by comparing the reaction rates in the presence of this compound to the vehicle control. Determine the IC50 value from the dose-response curve.
Putative Signaling Pathways
The following diagrams illustrate the putative signaling pathways that may be affected by this compound, based on the known mechanisms of similar natural compounds. Further experimental validation is required to confirm these interactions.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway.
Putative Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating Antitumor and Antioxidant Activities of Yellow Monascus Pigments from Monascus ruber Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory properties of yellow and orange pigments from Monascus purpureus NTU 568 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Monascus Pigments as Natural Food Colorants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monascus pigments, a group of secondary metabolites produced by the fermentation of Monascus species, particularly Monascus purpureus, have a long history of use as natural food colorants, especially in Asia. These pigments, which range in color from yellow and orange to red, are of significant interest to the food industry as a natural alternative to synthetic dyes. Beyond their coloring properties, Monascus pigments have been reported to possess various biological activities, including antioxidant and antimicrobial effects. This document provides detailed application notes and protocols for the use of Monascus pigments as natural food colorants, with a focus on their production, stability, analysis, and application in various food matrices.
Regulatory Status
The regulatory landscape for Monascus pigments is complex and varies by region. A primary concern is the potential presence of citrinin, a mycotoxin with nephrotoxic properties, which can be produced by some Monascus strains. Additionally, the presence of monacolin K, a compound chemically identical to the cholesterol-lowering drug lovastatin, has led to regulatory scrutiny, particularly in the United States.
In the United States , the Food and Drug Administration (FDA) does not explicitly list Monascus pigments as approved color additives. Products containing more than trace amounts of monacolin K are considered unapproved new drugs and cannot be legally sold as dietary supplements.[1][2][3] The use of red yeast rice as a food ingredient is permitted, but its use for coloring purposes is not explicitly sanctioned for the general food supply.
In the European Union , the European Food Safety Authority (EFSA) has not authorized Monascus pigments as food colors.[4] Concerns regarding the safety of monacolins from red yeast rice have been raised, and a safe dietary intake level has not been established.[1]
In many Asian countries , Monascus pigments have a long history of traditional use and are generally permitted as food colorants.
Data Presentation: Stability of Monascus Pigments
The stability of Monascus pigments is a critical factor in their application as food colorants. Their stability is influenced by several factors, including pH, temperature, and light exposure.
Table 1: Effect of pH on the Stability of Monascus Pigments
| pH Range | Stability of Red Pigments | Stability of Yellow/Orange Pigments | Reference(s) |
| 3.0 - 5.0 | Less stable, degradation can occur. | Generally more stable than red pigments. | [5][6] |
| 6.0 - 8.0 | High stability. | High stability. | [5][6] |
| > 9.0 | Less stable. | Less stable. | [5] |
Table 2: Effect of Temperature on the Stability of Monascus Pigments
| Temperature Range (°C) | Stability Characteristics | Half-life (t½) Observations | Reference(s) |
| 30 - 60 | High stability. | Longer half-life. | [6] |
| 70 - 100 | Degradation increases with temperature. | Half-life decreases significantly as temperature rises. | [5] |
| > 100 (e.g., autoclaving) | Significant degradation can occur, though some studies show retention. | [5] |
Table 3: Effect of Light on the Stability of Monascus Pigments
| Light Condition | Stability Characteristics | Reference(s) |
| Dark | High stability. | [7] |
| Diffused daylight/Fluorescent light | Moderate stability, some degradation over time. | [7] |
| Direct sunlight/UV radiation | Prone to significant degradation. | [7] |
Experimental Protocols
Protocol 1: Production of Monascus Pigments via Submerged Fermentation
This protocol outlines the production of Monascus pigments using submerged fermentation with Monascus purpureus.
1. Microorganism and Inoculum Preparation:
-
Strain: Monascus purpureus (a non-citrinin producing strain is highly recommended).
-
Culture Medium: Potato Dextrose Agar (PDA) for routine culture maintenance.
-
Inoculum Preparation: Inoculate a loopful of M. purpureus spores into a flask containing sterile Potato Dextrose Broth (PDB). Incubate at 30°C on a rotary shaker at 150 rpm for 5-7 days to obtain a spore suspension.
2. Fermentation Medium:
-
A variety of media can be used. A common basal medium consists of (per liter):
-
Glucose: 50 g
-
Peptone: 10 g
-
KH₂PO₄: 2.5 g
-
MgSO₄·7H₂O: 0.5 g
-
FeSO₄·7H₂O: 0.1 g
-
ZnSO₄·7H₂O: 0.1 g
-
-
Adjust the initial pH to 6.5 with 1M HCl or 1M NaOH.
3. Fermentation Conditions:
-
Inoculum Size: 5-10% (v/v) of the prepared spore suspension.
-
Temperature: 30°C.
-
Agitation: 150-200 rpm.
-
Aeration: Sufficient aeration is crucial for pigment production.
-
Fermentation Time: 7-14 days.
4. Monitoring:
-
Periodically take samples to measure biomass (dry cell weight) and pigment concentration (spectrophotometrically).
Protocol 2: Extraction and Purification of Monascus Pigments
1. Extraction from Fermentation Broth (Extracellular Pigments):
-
Centrifuge the fermentation broth at 5000 x g for 15 minutes to separate the mycelia.
-
The supernatant contains the extracellular pigments.
2. Extraction from Mycelia (Intracellular Pigments):
-
Wash the harvested mycelia with distilled water.
-
Dry the mycelia at 60°C until a constant weight is achieved.
-
Grind the dried mycelia into a fine powder.
-
Suspend the mycelial powder in 70-95% (v/v) ethanol at a ratio of 1:10 (w/v).
-
Agitate the suspension on a rotary shaker at 150 rpm for 12-24 hours at room temperature in the dark.
-
Centrifuge the mixture at 5000 x g for 15 minutes and collect the supernatant containing the pigments.
3. Purification by Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Concentrate the crude pigment extract under reduced pressure and dissolve it in a minimal amount of the initial mobile phase. Load the concentrated sample onto the top of the column.
-
Elution: Elute the pigments using a gradient of solvents with increasing polarity. A common gradient starts with hexane and gradually introduces ethyl acetate and then methanol.
-
Yellow pigments typically elute first with less polar solvent mixtures.
-
Orange pigments follow.
-
Red pigments require more polar solvent mixtures for elution.
-
-
Fraction Collection: Collect the colored fractions and analyze them by thin-layer chromatography (TLC) or HPLC to pool fractions containing the pure pigments.
Protocol 3: Quantification of Monascus Pigments
1. Spectrophotometric Method:
-
Dilute the pigment extract with 70% ethanol to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).
-
Measure the absorbance at the following wavelengths:
-
Yellow pigments: ~400-420 nm
-
Orange pigments: ~460-480 nm
-
Red pigments: ~500-520 nm
-
-
The pigment concentration is often expressed in absorbance units (AU) per mL or gram of sample.
2. High-Performance Liquid Chromatography (HPLC) Method:
-
This method is suitable for the separation and quantification of individual pigment compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
A common gradient starts with a higher proportion of Solvent A and gradually increases the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Diode Array Detector (DAD) set at the respective maximum absorption wavelengths of the pigments.
-
Quantification: Use external standards of purified pigment compounds (e.g., monascin, ankaflavin, rubropunctatin, monascorubrin, rubropunctamine, monascorubramine) to create calibration curves for quantification.
Application in Food Products
Monascus pigments can be used to color a wide range of food products. The typical usage level depends on the desired color intensity and the food matrix.
Table 4: Typical Usage Levels of Monascus Pigments in Food Products
| Food Category | Typical Usage Level (as pigment powder) | Notes | Reference(s) |
| Meat Products (e.g., sausages, burgers) | 0.1 - 0.8 g/kg | Can be used as a partial or total replacement for nitrites to achieve a desirable red color. | [8][9] |
| Dairy Products (e.g., flavored yogurt, cheese) | 0.05 - 0.2% (w/w) | Provides a range of red to orange hues depending on the pigment composition. | [10][11] |
| Bakery Products (e.g., cakes, bread) | 0.1 - 0.5% (w/w) | Can be used to impart a reddish hue. | [11] |
| Beverages (e.g., fruit juices, soft drinks) | 0.01 - 0.1% (v/v) | Water-soluble formulations are preferred for clarity. | [11] |
| Confectionery (e.g., candies, jellies) | 0.1 - 0.5% (w/w) | Provides vibrant red and orange colors. | [11] |
Mandatory Visualizations
Diagram 1: Biosynthesis Pathway of Monascus Pigments
Caption: Biosynthesis pathway of major Monascus pigments.
Diagram 2: Experimental Workflow for Pigment Production and Analysis
Caption: Workflow for Monascus pigment production and analysis.
Diagram 3: Quality Control Logic for Monascus Pigments in Food Applications
Caption: Quality control workflow for Monascus pigments.
References
- 1. nccih.nih.gov [nccih.nih.gov]
- 2. files.nccih.nih.gov [files.nccih.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety Evaluation of Fungal Pigments for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Monascus purpureus for Natural Food Pigments Production on Potato Wastes and Their Application in Ice Lolly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The potential, strategies, and challenges of Monascus pigment for food application [frontiersin.org]
Application Notes and Protocols: Antimicrobial Activity of Purified Monascus Pigments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monascus species, a group of filamentous fungi, have been utilized for centuries in East Asia for the production of fermented foods, most notably red yeast rice. Beyond their traditional use as food colorants and additives, the secondary metabolites produced by Monascus, particularly the characteristic yellow, orange, and red pigments, have garnered significant scientific interest.[1][2][3][4] These polyketide pigments are not only valued for their vibrant colors but also for a range of bioactive properties, including antioxidant, anti-inflammatory, and cholesterol-lowering effects.[1][2][3][4][5]
Crucially, purified Monascus pigments have demonstrated significant antimicrobial activity against a spectrum of pathogenic and food spoilage microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] This positions them as promising candidates for the development of new natural antimicrobial agents, offering a potential alternative to synthetic preservatives and antibiotics in the face of rising antimicrobial resistance.[6][7] These application notes provide a summary of the antimicrobial efficacy of various purified Monascus pigments and detailed protocols for their extraction, purification, and antimicrobial evaluation.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of Monascus pigments varies depending on the pigment type, the target microorganism, and the experimental conditions.[2] Generally, Gram-positive bacteria are more susceptible to Monascus pigments than Gram-negative bacteria.[2][8] Red pigments and their amino acid derivatives have often been reported to exhibit the strongest antimicrobial effects.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Monascus Pigments
| Pigment Type/Derivative | Target Microorganism | MIC | MBC | Reference |
| Red Pigment Extract | Salmonella typhimurium ATCC14028 | 6.25 µg/mL | 12.5 µg/mL | [6][7] |
| Red Pigment Extract | Enterococcus faecalis ATCC25923 | 50 µg/mL | 100 µg/mL | [6] |
| Red Pigment Extract | Escherichia coli ATCC8739 | 100 µg/mL | 100 µg/mL | [6] |
| Red Pigment (L-cysteine derivative) | Enterococcus faecalis | 4 µg/mL | Not Reported | [1][2][3] |
| Orange Pigment | Staphylococcus aureus ATCC 25923 | 10 - 20 mg/mL | Not Reported | [9] |
| Red Pigment | Staphylococcus aureus ATCC 25923 | 10 - 20 mg/mL | Not Reported | [9] |
| Red Pigment | Escherichia coli ATCC 25922 | 10 - 20 mg/mL | Not Reported | [9] |
| Monascus Red Pigment | Bacillus cereus ATCC11778 | Not Reported | 128 mg/mL | [10] |
Table 2: Zone of Inhibition of Monascus Pigments
| Pigment Type/Extract | Target Microorganism | Concentration | Inhibition Zone (mm) | Reference |
| Red Dye Extract | Salmonella typhimurium | Not Specified | 20 ± 0.22 | [6][7] |
| Red Dye Extract | Enterococcus faecalis | Not Specified | 18 ± 0.15 | [6] |
| Red Dye Extract | Escherichia coli | Not Specified | 15 ± 0.15 | [6] |
| Ethyl Acetate Extract | Staphylococcus aureus | Not Specified | 9.33 ± 0.33 | [4] |
Experimental Protocols
Protocol 1: Extraction and Purification of Monascus Pigments
This protocol outlines a general procedure for extracting pigments from Monascus-fermented solids, followed by purification. The choice of solvent is critical; aqueous ethanol (around 60%) is often effective for red pigments.[11]
Materials:
-
Monascus-fermented substrate (e.g., rice, sorghum)
-
Extraction Solvent: 60-96% Ethanol
-
Acidified Ethanol (pH 2-4) for preventing conversion of orange to red pigments[1][2]
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Silica Gel for column chromatography
-
TLC plates
-
Rotary Evaporator
-
Centrifuge and filtration apparatus (e.g., Whatman No. 1 paper)
Procedure:
-
Harvesting: After the fermentation period, harvest the pigmented biomass.
-
Extraction: Add ethanol (e.g., 96%) to the fermented cake (e.g., 20 mL per gram of cake).[6] Agitate the mixture (e.g., 180 rpm) for a set period (e.g., 2 hours) to facilitate pigment extraction.[6][11]
-
Separation: Filter the mixture through Whatman paper and then centrifuge the filtrate (e.g., 10,000 rpm for 10 minutes) to remove mycelia and other solid debris.[6]
-
Concentration: Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude pigment extract.
-
Purification (Column Chromatography): a. Prepare a silica gel column. b. Load the crude extract onto the column. c. Elute the pigments using a solvent gradient system (e.g., starting with less polar solvents like hexane and gradually increasing polarity with ethyl acetate and methanol).[12] d. Collect the distinct colored fractions (yellow, orange, red).
-
Purity Check (TLC): Assess the purity of each fraction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate and methanol mixture).[12]
-
Final Preparation: Evaporate the solvent from the purified fractions to obtain the purified pigments. Store at 4°C in the dark.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Inhibitory effect of Monascus purpureus pigment extracts against fungi and mechanism of action [frontiersin.org]
- 6. Antimicrobial activity of Monascus purpureus-derived red pigments against Salmonella typhimurium, Escherichia coli, and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Monaschromone as a Drug Discovery Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging Monaschromone, a polyketide metabolite, as a versatile scaffold for the discovery and development of novel therapeutic agents. The inherent biological activities of the chromone core, combined with the potential for diverse functionalization, make this compound an attractive starting point for generating libraries of compounds with potential anti-inflammatory and anti-cancer properties.
Application Notes
This compound and its parent chromone structure are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The core structure of this compound provides a rigid framework that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.
Anti-Inflammatory Drug Discovery
The chromone scaffold is a well-established pharmacophore for anti-inflammatory agents. Derivatives can be designed to modulate key inflammatory pathways. For instance, certain chromone derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines by targeting signaling cascades such as the TRAF6-ASK1-p38 pathway.[4][5][6] The development of this compound-based analogs could yield novel inhibitors of these pathways, offering potential treatments for a variety of inflammatory diseases.
Anti-Cancer Drug Development
The anti-proliferative activity of chromone derivatives against various cancer cell lines is well-documented.[3][7] These compounds can induce apoptosis and inhibit cell cycle progression through modulation of critical signaling pathways like PI3K/Akt/mTOR.[1][8][9][10] By synthesizing and screening libraries of this compound derivatives, researchers can identify potent and selective anti-cancer candidates. The scaffold allows for the introduction of various substituents to optimize activity against specific cancer cell types and to improve drug-like properties.[7]
Quantitative Data Summary
The following tables summarize the biological activities of various chromone derivatives, providing a reference for the potential efficacy of this compound-based compounds.
Table 1: Anti-Inflammatory Activity of Chromone Derivatives
| Compound ID | Structure | Assay | Target Cell Line | IC50/EC50 (µM) | Reference |
| Compound 5-9 | Chromone with amide group | NO Production Inhibition | RAW264.7 | 5.33 ± 0.57 | [4] |
| Ravenelin | Xanthone (related chromone) | NO Production Inhibition | J774A.1 | 6.27 | [11] |
| Indomethacin (Control) | - | NO Production Inhibition | J774A.1 | 41.01 | [11] |
| Epiremisporine D | Chromone derivative | Superoxide Anion Generation | Human Neutrophils | 8.28 ± 0.29 | [2] |
| Epiremisporine E | Chromone derivative | Superoxide Anion Generation | Human Neutrophils | 3.62 ± 0.61 | [2] |
Table 2: Anti-Cancer Activity of Chromone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a | 3-Benzylidenechroman-4-one derivative | K562 (Leukemia) | ≤ 3.86 µg/ml | [3] |
| Compound 4a | 3-Benzylidenechroman-4-one derivative | MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [3] |
| Compound 4a | 3-Benzylidenechroman-4-one derivative | SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [3] |
| Compound 1a | Mangostin analog | HL-60 (Leukemia) | 5.96 | |
| Compound 3e | Mangostin analog | SMMC-7721 (Liver) | 3.98 | |
| Epiremisporine E | Chromone derivative | A549 (Lung) | 43.82 ± 6.33 | [2] |
| Epiremisporine B | Chromone derivative | A549 (Lung) | 32.29 ± 4.83 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of 3-substituted chromone derivatives, which can be adapted for the derivatization of this compound.
Materials:
-
Appropriate 2-hydroxyacetophenone precursor of this compound
-
Substituted benzaldehydes
-
Pyrrolidine
-
Ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Chalcone Intermediate: To a solution of the 2-hydroxyacetophenone precursor in ethanol, add the desired substituted benzaldehyde.
-
Add a catalytic amount of pyrrolidine and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude chalcone by column chromatography.
-
Cyclization to Chromone: Dissolve the purified chalcone in a suitable solvent (e.g., DMSO).
-
Add a catalyst, such as iodine, and heat the mixture at an elevated temperature (e.g., 120-150 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the final chromone derivative by recrystallization or column chromatography.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This assay is used to assess the effect of this compound derivatives on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the anti-inflammatory activity of this compound derivatives by quantifying their ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
This compound derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in each sample by comparing with a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition for each compound relative to the LPS-only control.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol details the analysis of protein expression and phosphorylation in key signaling pathways modulated by this compound derivatives.
Materials:
-
Cell lysates from treated and untreated cells
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound derivatives and/or stimulants (e.g., LPS for inflammatory pathways, growth factors for cancer pathways).
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Workflow for this compound-based drug discovery.
Caption: Inhibition of the TRAF6-ASK1-p38 pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROS-dependent activation of the TRAF6-ASK1-p38 pathway is selectively required for TLR4-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Knockout Studies in Monasone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing gene knockout techniques to study the biosynthesis of monasones, a class of naphthoquinone polyketides with antimicrobial properties produced by Monascus species. Understanding the genetic basis of monasone production is crucial for metabolic engineering efforts aimed at enhancing yield and for the discovery of novel bioactive compounds.
Introduction to Monasone Biosynthesis
Monasones are secondary metabolites produced by fungi of the genus Monascus. Their biosynthetic genes are intricately linked with those responsible for the production of the well-known Monascus azaphilone pigments (MonAzPs), forming a composite "supercluster".[1][2][3] Early steps in the biosynthetic pathways are shared, branching off from a common polyketide intermediate.[1][2][4] The biosynthesis of monasones is regulated by a pathway-specific activator, and a two-tiered self-resistance mechanism involving an exporter and a detoxification cascade is also encoded within the gene cluster.[1][2][5] Functional genomics, particularly through gene knockouts, has been instrumental in elucidating the roles of specific genes in this complex biosynthetic network.[3][5]
Gene Knockout Strategies for Studying Monasone Biosynthesis
Several gene knockout and silencing techniques can be applied to study the function of genes in the monasone biosynthetic pathway in filamentous fungi like Monascus. The choice of method depends on the desired outcome (e.g., complete gene deletion vs. transient knockdown) and the genetic tools available for the specific fungal strain.
CRISPR-Cas9 Mediated Gene Editing
The CRISPR-Cas9 system has emerged as a powerful and efficient tool for targeted gene editing in filamentous fungi, including Monascus species.[6][7][8][9] It allows for precise gene knockouts, and its efficiency can be high, making it a preferred method.[6][10]
Homologous Recombination
Homologous recombination (HR) is a classic technique for targeted gene replacement.[11] While effective, its efficiency can be low in some fungi due to the competing non-homologous end-joining (NHEJ) pathway.[12][13] The efficiency of HR can be significantly improved by using strains deficient in the NHEJ pathway (e.g., Δku70 mutants).[9][12][13]
RNA Interference (RNAi)
RNA interference is a gene silencing mechanism that acts at the post-transcriptional level, leading to the degradation of a target mRNA.[14][15][16] This method is useful for studying the effects of gene knockdown without permanently altering the genome and can be particularly valuable for essential genes where a complete knockout would be lethal.[17]
Quantitative Data from Gene Knockout Studies
The following table summarizes the reported effects of knocking out specific genes on the production of monasones and related metabolites in Monascus ruber.
| Gene Knockout | Effect on Monasone Production | Effect on MonAzP Production | Reference |
| ΔmrpigA | Production of monasones 2, 3, and 4 abolished. | Production of MonAzPs abolished. | [3] |
| ΔmrpigB | No production of monasones. | MonAzP cluster-specific positive regulator; production abolished. | [3] |
| ΔmrpigM | No significant influence on monasone production. | Part of MonAzP biosynthesis; production affected. | [3] |
| ΔmrpigO | No significant influence on monasone production. | Part of MonAzP biosynthesis; production affected. | [3] |
| ΔmrpigP | No data on production; this gene encodes a multidrug transporter involved in exporting monasones. | Not directly involved in biosynthesis. | [2][5] |
Note: Monasone 2 refers to trihydroxynaphthalene, monasone 3 to monasone A, and monasone 4 to monasone B.[2]
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Monascus
This protocol provides a general workflow for CRISPR-Cas9 mediated gene knockout in Monascus, adapted from methodologies described for filamentous fungi.[6][10]
1. Design and Construction of sgRNA Expression Cassette:
-
Identify the target gene sequence for knockout.
-
Design one or more single guide RNAs (sgRNAs) targeting the initial part of the coding sequence to ensure a frameshift mutation upon successful editing.[18][19]
-
Synthesize the sgRNA expression cassette, typically driven by a U6 promoter, and clone it into a vector containing the Cas9 endonuclease gene.
2. Preparation of Donor DNA (for Homology-Directed Repair, if desired):
-
To achieve a precise deletion or insertion, a donor DNA template with homology arms flanking the target site can be co-transformed.[13]
-
The donor DNA should contain a selectable marker (e.g., hygromycin resistance gene, hph) flanked by ~1 kb upstream and downstream homologous regions of the target gene.[20]
3. Protoplast Preparation and Transformation:
-
Grow the Monascus strain in a suitable liquid medium.
-
Harvest the mycelia and treat with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.
-
Co-transform the protoplasts with the CRISPR-Cas9 plasmid and the donor DNA (if used) via polyethylene glycol (PEG)-mediated transformation.[6]
4. Selection and Screening of Transformants:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Isolate individual transformants and cultivate them for genomic DNA extraction.
5. Verification of Gene Knockout:
-
Perform PCR analysis using primers flanking the target gene to screen for the desired deletion or insertion.
-
Confirm the knockout by Sanger sequencing of the PCR product to identify the specific mutation.
-
Further verify the absence of the gene product by RT-qPCR or Western blotting, if applicable.[21][22]
Protocol 2: Gene Knockout via Homologous Recombination in a Δku70 Background
This protocol outlines the steps for gene knockout using homologous recombination in an NHEJ-deficient Monascus strain to increase targeting efficiency.[12][13]
1. Construction of the Gene Replacement Cassette:
-
Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from Monascus genomic DNA.
-
Amplify a selectable marker cassette (e.g., hph).
-
Fuse the three fragments (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly to create the gene replacement cassette.[20]
2. Fungal Transformation:
-
Prepare protoplasts from the Monascus Δku70 strain.
-
Transform the protoplasts with the linear gene replacement cassette using a PEG-mediated method.
3. Selection and Screening:
-
Select transformants on a medium containing the appropriate antibiotic.
-
Screen the transformants by PCR using primers outside the integration site and internal to the marker gene to confirm homologous recombination.
4. Verification:
-
Confirm the gene knockout by Southern blotting or sequencing.
-
Analyze the phenotype, including the production profile of monasones and other metabolites, using techniques like HPLC or LC-MS.
Visualizations
Caption: Proposed biosynthetic pathway for monasones branching from the MonAzP pathway.
Caption: General experimental workflow for gene knockout in Monascus.
References
- 1. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Monasone Naphthoquinone Biosynthesis and Resistance in Monascus Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.vtt.fi [cris.vtt.fi]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9 system is a suitable gene targeting editing tool to filamentous fungus Monascus pilosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR-Cas for Fungal Genome Editing: A New Tool for the Management of Plant Diseases [frontiersin.org]
- 8. Making Gene Editing in Fungi “Crisper” | Technology Networks [technologynetworks.com]
- 9. Advances in CRISPR/Cas9-Based Gene Editing in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment, optimization, and application of genetic technology in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene Targeting in Aspergillus fumigatus by Homologous Recombination Is Facilitated in a Nonhomologous End- Joining-Deficient Genetic Background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. youtube.com [youtube.com]
- 15. RNA interference and the use of small interfering RNA to study gene function in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA Interference: Biology, Mechanism, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA Interference (RNAi) as a Potential Tool for Control of Mycotoxin Contamination in Crop Plants: Concepts and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. One-step generation of complete gene knockout mice and monkeys by CRISPR/Cas9-mediated gene editing with multiple sgRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Production and Identification of CRISPR/Cas9-generated Gene Knockouts in the Model System Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.arizona.edu [repository.arizona.edu]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Heterologous Expression of Monascus Polyketide Synthase Genes
Introduction
Monascus species are filamentous fungi renowned for producing a variety of bioactive polyketides, which are a class of secondary metabolites with significant applications in the food and pharmaceutical industries.[1][2] These compounds include well-known agents like the cholesterol-lowering drug monacolin K (lovastatin), various food colorants (yellow, orange, and red pigments), and the mycotoxin citrinin.[2][3] The biosynthesis of these molecules is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs), which are encoded by genes typically organized in biosynthetic gene clusters (BGCs).[1][3]
Heterologous expression, the process of expressing a gene or gene cluster in a host organism different from the original, has become an indispensable tool for studying and engineering Monascus PKS pathways.[4][5] This approach allows researchers to overcome challenges associated with the native producer, such as slow growth, complex regulation, or the co-production of undesirable compounds like citrinin.[3][6] By transferring Monascus PKS genes into well-characterized and genetically tractable hosts, it is possible to elucidate biosynthetic pathways, discover novel compounds from silent BGCs, and engineer strains for improved production of desired molecules.[7][8]
These application notes provide an overview of key considerations, quantitative data, and detailed protocols for the successful heterologous expression of Monascus PKS genes, aimed at researchers in natural product discovery and drug development.
Application Notes
Host Selection for Heterologous Expression
The choice of a heterologous host is critical for the successful production of polyketides. Fungal PKSs are complex enzymes that often require specific post-translational modifications and a supply of appropriate precursor molecules.[4][9] The ideal host should be genetically tractable, grow rapidly, and provide a clean background for metabolite analysis. A comparison of commonly used hosts is presented below.
| Host Organism | Advantages | Disadvantages | Key Considerations |
| Aspergillus oryzae | Filamentous fungus capable of recognizing and splicing introns from other fungi.[7] High protein secretion capacity. Generally regarded as safe (GRAS) status. | Transformation protocols can be laborious. May produce endogenous secondary metabolites. | Excellent choice for expressing entire fungal BGCs. Strains like A. oryzae NSAR1 are engineered for reduced background metabolites.[10] |
| Streptomyces coelicolor | Well-established host for polyketide production.[4][11] Possesses the necessary machinery for PKS post-translational modification.[9] | Prokaryotic host; cannot splice fungal introns. May require codon optimization and promoter replacement for efficient expression.[12] | Often used with engineered strains like CH999, which lacks native polyketide production, providing a clean background.[9][11] |
| Saccharomyces cerevisiae | Highly tractable genetics and rapid growth.[8] Well-understood metabolism. Clean metabolic background. | As a yeast, may lack specialized pathways or precursors for complex polyketides.[13] Often requires co-expression of a 4'-phosphopantetheinyl transferase (PPTase) like npgA or sfp for PKS activation.[13] | Suitable for expressing single PKS genes or refactored BGCs.[8] |
| Escherichia coli | Extremely rapid growth and simple genetics.[4][14] Numerous expression vectors and engineered strains are available. | Prokaryotic host; cannot splice introns and lacks native PKS post-translational modification machinery.[13] Expressed proteins can form insoluble inclusion bodies.[4] | Requires co-expression of a PPTase gene.[4][5] Intron removal from fungal genes is mandatory. Best suited for enzyme characterization rather than full pathway reconstitution. |
Challenges in Heterologous Expression
Several hurdles can impede the successful production of Monascus polyketides in a new host:
-
Intron Splicing : A significant challenge when expressing eukaryotic genes in prokaryotic hosts. Fungal genes often contain introns that must be removed for correct expression in bacteria like E. coli. Even between different fungal species, splicing efficiency can vary, sometimes halting expression.[15]
-
Post-Translational Modification : PKS enzymes must be converted from their inactive apo-form to the active holo-form. This is accomplished by a 4'-phosphopantetheinyl transferase (PPTase), which attaches a prosthetic group to the acyl carrier protein (ACP) domain of the PKS.[9][13] The host must have a compatible and efficient PPTase.
-
Precursor Supply : Polyketide biosynthesis requires a steady supply of starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA).[4] The metabolic network of the heterologous host may not produce these precursors in sufficient quantities, limiting the final product yield.
-
Gene Cluster Integrity : Many polyketides require the action of tailoring enzymes (e.g., reductases, oxygenases, transferases) encoded within the BGC for maturation. Expressing only the PKS gene will often lead to an early-stage intermediate rather than the final natural product. Therefore, it is often necessary to express the entire gene cluster.[7]
Quantitative Data on Engineered Monascus Strains
The following table summarizes quantitative data from studies involving the genetic modification or heterologous expression of Monascus PKS genes.
| Gene(s) of Interest | Modification / Host | Product | Result / Titer | Reference |
| pks1 (pigment) / ctnA (citrinin) | Replacement of ctnA with pks1 in M. purpureus | Pigments / Citrinin | 33.9% increase in pigment production; 42% reduction in citrinin. | [6][16] |
| mokE (monacolin K) | Overexpression in M. pilosus MS-1 | Monacolin K | 32.1% increase in Monacolin K production. | [17] |
| Monacolin K BGC | M. purpureus with UV/LiCl mutagenesis | Monacolin K | Yield increased from ~65 µg/mL to 398 µg/mL after optimization. | [18] |
| Monacolin K BGC | M. purpureus fermentation with fungal elicitor | Monacolin K | Yield increased to 277.12 µg/mL with 88 µg/mL of elicitor. | [18] |
| Monacolin K BGC | Solid-state fermentation of ginkgo seeds by M. purpureus | Monacolin K | Optimized yield of 17.71 mg/g. | [19] |
Experimental Protocols and Visualizations
Overall Experimental Workflow
The heterologous expression of a Monascus PKS gene cluster follows a multi-step process, from gene identification in the native organism to the analysis of the final product in the new host.
Caption: General workflow for heterologous expression of a Monascus PKS gene cluster.
Protocol 1: PKS Gene Cluster Identification and Cloning
Objective: To identify and clone a target PKS gene cluster from Monascus genomic DNA.
Materials:
-
Monascus purpureus (or other target strain) mycelia
-
Genomic DNA extraction kit (fungal)
-
High-fidelity DNA polymerase
-
PCR primers flanking the target BGC
-
Agarose gel electrophoresis equipment
-
DNA purification kit
Methodology:
-
BGC Identification:
-
Obtain the whole-genome sequence of the target Monascus strain.[1]
-
Submit the genome sequence to a bioinformatics tool like antiSMASH (Antibiotics and Secondary Metabolite Analysis Shell) to predict the locations and boundaries of secondary metabolite BGCs.[1]
-
Identify the PKS gene cluster of interest based on homology to known clusters (e.g., for monacolin K or citrinin).[2][3]
-
-
Primer Design:
-
Design forward and reverse primers that anneal approximately 50 bp upstream of the first gene and 50 bp downstream of the last gene in the identified cluster.
-
Add 20-40 bp overhangs to the 5' ends of the primers that are homologous to the cloning site of the expression vector for downstream recombination-based cloning.
-
-
Genomic DNA Extraction:
-
Grow the Monascus strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.
-
Harvest the mycelia by filtration and freeze-dry or grind in liquid nitrogen.
-
Extract high-quality genomic DNA using a commercial kit according to the manufacturer's protocol.
-
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase suitable for long-range amplification, as BGCs can be >40 kb.[7]
-
Use the extracted Monascus gDNA as the template and the designed primers.
-
Employ a touchdown PCR protocol to increase specificity, followed by a sufficient number of cycles with an extension time appropriate for the BGC size (typically 1 minute per kb).
-
-
Verification and Purification:
-
Run a small aliquot of the PCR product on a 0.8% agarose gel to confirm the amplification of a band of the correct size.
-
Purify the remaining PCR product using a PCR purification kit.
-
Protocol 2: Vector Construction using Yeast Recombinational Cloning
Objective: To assemble the cloned PKS gene cluster into a fungal expression vector. This protocol uses Aspergillus oryzae as the target host and a pTYGS-series vector as an example.[10]
Materials:
-
Purified PKS BGC PCR product
-
Aspergillus expression vector (e.g., pTYGS-arg), linearized at the cloning site
-
Competent Saccharomyces cerevisiae cells
-
Yeast transformation reagents
-
Yeast plasmid miniprep kit
Methodology:
-
Vector Preparation: Linearize the expression vector (containing a yeast origin of replication, a selection marker, and elements for fungal expression) by restriction digest at the cloning site.
-
Yeast Transformation:
-
Co-transform the linearized vector and the purified PKS BGC PCR product into competent S. cerevisiae cells. The homologous overhangs on the PCR product will mediate recombination with the vector ends in vivo.[10]
-
Plate the transformation mixture on a selective medium (e.g., SC-Ura for a URA3-marker vector) to select for yeast that have taken up the re-circularized plasmid.
-
-
Plasmid Rescue and Verification:
-
Grow individual yeast colonies in liquid selective medium.
-
Extract the assembled plasmid from the yeast cells using a yeast plasmid miniprep kit.
-
Transform the rescued plasmid into E. coli for amplification and storage.
-
Verify the integrity of the final construct by restriction digestion analysis and Sanger sequencing of the vector-insert junctions.
-
Caption: Logical diagram of yeast recombinational cloning for vector construction.
Protocol 3: Aspergillus oryzae Protoplast Transformation
Objective: To introduce the recombinant expression plasmid into the fungal host.
Materials:
-
Recombinant plasmid DNA
-
Aspergillus oryzae strain (e.g., NSAR1)
-
Protoplasting enzyme solution (e.g., Lysing Enzymes from Trichoderma harzianum)
-
PEG-CaCl₂ solution
-
Regeneration agar plates with appropriate selection
Methodology:
-
Protoplast Generation:
-
Grow A. oryzae in liquid medium until a sufficient amount of young mycelia is formed.
-
Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a large number of spherical protoplasts are released (monitor under a microscope).
-
Filter the suspension through sterile glass wool to remove mycelial debris.
-
Gently pellet the protoplasts by centrifugation and wash them twice with an osmotic stabilizer solution.
-
-
Transformation:
-
Regeneration and Selection:
-
Resuspend the transformed protoplasts in a small volume of osmotic stabilizer.
-
Plate the protoplasts onto regeneration agar plates containing the appropriate selective agent (e.g., omitting arginine for an argB auxotrophic marker).
-
Incubate the plates for 5-7 days until transformant colonies appear.
-
-
Verification of Transformants:
-
Isolate individual transformant colonies.
-
Confirm the integration of the expression cassette by performing colony PCR on the fungal genomic DNA using primers specific to the PKS gene cluster.
-
Protocol 4: Fermentation and Metabolite Production
Objective: To culture the engineered fungal strain for the production of the target polyketide.
Materials:
-
Verified A. oryzae transformant
-
Seed culture medium
-
Production fermentation medium (composition can be optimized)[21][22]
Methodology:
-
Seed Culture: Inoculate spores or mycelia of the transformant into a seed culture flask. Incubate at 30-33°C with shaking (200 rpm) for 48 hours.[21]
-
Production Culture:
-
Transfer the seed culture (e.g., 5-10% v/v) into the production fermentation medium.[21][23]
-
Incubate the production culture for 10-18 days. The temperature may be shifted during fermentation (e.g., 30°C for 3 days then 25°C for the remainder) to optimize growth and production phases.[21][23]
-
Maintain shaking at 150-200 rpm.[21]
-
Protocol 5: Extraction and Analysis of Polyketides
Objective: To extract and detect the production of the target metabolite.
Materials:
-
Fermentation broth
-
Organic solvent (e.g., 70% ethanol, ethyl acetate)
-
Rotary evaporator
-
HPLC system with a C18 column and UV/DAD detector
-
LC-MS system for mass confirmation
Methodology:
-
Extraction:
-
Collect the fermentation broth at the end of the culture period.
-
Add an equal volume of 70% ethanol, and incubate in a 60°C water bath for 1 hour to extract intracellular metabolites.[21] Alternatively, use a solvent like ethyl acetate for liquid-liquid extraction.
-
Separate the mycelial debris from the solvent extract by centrifugation or filtration.
-
-
Concentration and Analysis:
-
Concentrate the solvent extract under reduced pressure using a rotary evaporator.
-
Dissolve the dried residue in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC system for analysis. A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is commonly used for separation on a C18 column.[23]
-
Monitor for new peaks in the transformant extract compared to an extract from a control strain (transformed with an empty vector).
-
Confirm the identity of the new peak by comparing its retention time and UV-Vis spectrum to an authentic standard, if available.
-
Perform LC-MS analysis to determine the mass of the new compound, which can help confirm its identity based on the expected molecular weight of the target polyketide.[20]
-
References
- 1. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo RNA Sequencing and Transcriptome Analysis of Monascus purpureus and Analysis of Key Genes Involved in Monacolin K Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of polyketides in heterologous hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction of a Monascus purpureus mutant showing lower citrinin and higher pigment production by replacement of ctnA with pks1 without using vector and resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HEx: A heterologous expression platform for the discovery of fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous Expression of Fungal Genes in Streptomyces Sp. [bristol.ac.uk]
- 10. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to overcome the challenges of low or no expression of heterologous proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Enoyl Reductase in the Monacolin K Biosynthesis Pathway in Monascus spp. [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of Monascus-fermented ginkgo seeds: optimization of fermentation parameters and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Improvement of Monacolin K and Pigment Production in Monascus by 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Monaschromone in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Monascus species for the production of Monaschromone. Given that specific literature on this compound yield optimization is limited, many of the strategies outlined below are based on established principles for enhancing the production of other, more extensively studied Monascus secondary metabolites, such as azaphilone pigments and Monacolin K, as well as other fungal naphthoquinones.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic origin of this compound?
A1: this compound is a polyketide-derived naphthoquinone. Its biosynthesis is understood to be nested within the gene cluster responsible for Monascus azaphilone pigments (MonAzPs).[1][2] The pathway is believed to branch off from the primary MonAzPs biosynthetic route, utilizing an early polyketide intermediate.[1][2] This shared origin suggests that factors influencing the overall activity of the MonAzPs gene cluster may also impact this compound yield.
Q2: My Monascus culture is producing plenty of red/orange pigments but very little this compound. Why might this be?
A2: This is a common challenge and can be attributed to the branched nature of the biosynthetic pathway. High production of azaphilone pigments suggests that the central metabolic flux towards the initial polyketide precursor is robust. However, the enzymatic steps leading from the branch point to this compound may be rate-limiting. This could be due to suboptimal fermentation conditions for the specific enzymes in the this compound branch, or differential regulation of the genes encoding these enzymes.
Q3: What are the key fermentation parameters I should focus on to optimize this compound yield?
A3: Key parameters to investigate include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration. For fungal secondary metabolites, including naphthoquinones, production is often sensitive to these factors. For instance, studies on other Monascus metabolites have shown that optimizing the carbon-to-nitrogen ratio, initial pH, and temperature can significantly impact yield.[3]
Q4: Can precursor feeding enhance this compound production?
A4: Precursor feeding is a viable strategy for increasing the yield of secondary metabolites. Based on the putative biosynthetic pathway, feeding precursors that enter the polyketide synthesis pathway, such as acetate or specific fatty acids, could potentially increase the pool of intermediates available for this compound biosynthesis. However, empirical testing is necessary to identify effective precursors and their optimal feeding concentrations and times.
Q5: Are there any known genetic strategies to specifically enhance this compound production?
A5: While specific genetic targets for this compound are not well-documented, general strategies in fungal metabolic engineering are applicable. These include the overexpression of pathway-specific regulatory genes or key biosynthetic enzymes (e.g., the polyketide synthase at the start of the pathway or enzymes specific to the this compound branch). Conversely, knocking out competing pathways, such as those for other secondary metabolites that drain the same precursor pool, could redirect metabolic flux towards this compound.[4]
Troubleshooting Guide for Low this compound Yield
This guide provides a structured approach to diagnosing and resolving issues of low this compound yield during fermentation.
Problem 1: Low or No Detectable this compound Production
| Possible Cause | Suggested Solution |
| Suboptimal Media Composition | The carbon and nitrogen sources, as well as their ratio, may not be conducive to this compound biosynthesis. |
| Action: Systematically screen different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium nitrate).[3][5] Refer to the Experimental Protocol for Media Optimization . | |
| Incorrect Fermentation pH | The pH of the medium can influence enzyme activity and nutrient uptake. The optimal pH for cell growth may differ from the optimal pH for secondary metabolite production. |
| Action: Conduct a pH profiling experiment, testing a range of initial pH values (e.g., 4.0 to 8.0).[5] Monitor and, if possible, control the pH throughout the fermentation. | |
| Inappropriate Temperature or Aeration | These physical parameters directly affect fungal growth and metabolism. |
| Action: Optimize the fermentation temperature (e.g., test a range from 25°C to 32°C) and agitation/aeration rates to ensure sufficient oxygen supply without causing excessive shear stress. | |
| Incorrect Fungal Strain or Strain Instability | The selected Monascus strain may not be a high producer of this compound, or the strain may have lost its production capacity over successive subcultures. |
| Action: Verify the identity and production stability of your strain. If possible, screen different Monascus isolates. Maintain cryopreserved stocks of high-producing strains. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Suggested Solution |
| Variability in Inoculum Preparation | Inconsistent spore concentration or age of the inoculum can lead to variations in fermentation kinetics. |
| Action: Standardize your inoculum preparation protocol. Use a consistent spore concentration (e.g., 1 x 10^7 spores/mL) and a fixed age for the seed culture. | |
| Inconsistent Media Preparation | Minor variations in media components, water quality, or sterilization procedures can affect fermentation outcomes. |
| Action: Use precise measurements for all media components. Ensure consistent water quality and standardize sterilization time and temperature. | |
| Fluctuations in Fermentation Parameters | Small deviations in temperature, pH, or aeration control between batches can lead to significant differences in yield. |
| Action: Calibrate all probes and monitoring equipment regularly. Maintain detailed logs of all fermentation parameters for each batch to identify any deviations. |
Quantitative Data Summary
The following tables summarize quantitative data on the optimization of related Monascus secondary metabolites, which can serve as a reference for achievable improvements in this compound production.
Table 1: Effect of Media Composition on Monascus Metabolite Production
| Metabolite | Media Component Varied | Optimal Condition | Yield Improvement | Reference |
| Monascus Pigments | Nitrogen Source | Ammonium Nitrate | 1.5-fold increase in pigment yield | [3] |
| Monacolin K | Carbon Source | 1% Whole Wheat Flour | - | [2] |
| Monacolin K | Nitrogen Source | 1% Peptone | - | [2] |
| Naphthoquinones (F. verticillioides) | Nitrogen Source | Peptone and Yeast Extract | Supported production | [5] |
Table 2: Effect of Fermentation Parameters on Monascus Metabolite Production
| Metabolite | Parameter Optimized | Optimal Value | Yield Improvement | Reference |
| Monascus Pigments | pH | 9.0 | 1.5-fold increase in pigment yield | [3] |
| Monacolin K | pH | 3.0 | - | [2] |
| Monacolin K | Fermentation Time | 13 days | Max. yield of 2.71 mg/g | [6] |
| Naphthoquinones (F. verticillioides) | pH | 8.0 | 2-fold increase over standard media | [5] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
-
Baseline Culture: Establish a baseline fermentation using a standard medium (e.g., Potato Dextrose Broth).
-
Carbon Source Screening:
-
Prepare flasks with the basal medium, replacing the standard carbon source with different options (e.g., glucose, sucrose, maltose, glycerol) at the same concentration.
-
Inoculate with a standardized Monascus spore suspension.
-
Ferment under standard conditions (e.g., 28°C, 180 rpm, 10 days).
-
Harvest samples at regular intervals and quantify this compound concentration and biomass.
-
-
Nitrogen Source Screening:
-
Using the optimal carbon source identified in the previous step, prepare flasks with different nitrogen sources (e.g., peptone, yeast extract, ammonium nitrate, sodium glutamate) at a consistent nitrogen concentration.
-
Repeat the inoculation and fermentation process.
-
Quantify this compound and biomass.
-
-
C:N Ratio Optimization:
-
Using the best carbon and nitrogen sources, vary their concentrations to test different C:N ratios.
-
Repeat the fermentation and analysis.
-
-
Phosphate and Trace Elements:
-
Investigate the effect of varying concentrations of essential minerals like KH2PO4 and MgSO4.
-
Protocol 2: General Method for this compound Quantification by HPLC
This is a general protocol and may require optimization for your specific equipment and this compound standard.
-
Sample Preparation:
-
Separate the mycelia from the fermentation broth by filtration or centrifugation.
-
Extract the mycelia with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or shaking.
-
Evaporate the solvent and redissolve the extract in a known volume of mobile phase.
-
Filter the extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating secondary metabolites. For example, start with 20% acetonitrile and ramp up to 95% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector. Scan a range of wavelengths (e.g., 200-600 nm) to determine the optimal wavelength for this compound detection.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Putative biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound yield optimization.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Optimization Co-Culture of Monascus purpureus and Saccharomyces cerevisiae on Selenium-Enriched Lentinus edodes for Increased Monacolin K Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Optimization of Fermentation Conditions for Higher Monacolin K Production by Monascus purpureus | Scientific.Net [scientific.net]
Technical Support Center: Monascus Pigment Extraction & Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monascus pigments. Our aim is to help you prevent pigment degradation during extraction and subsequent experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Monascus pigment degradation during extraction?
A1: The stability of Monascus pigments is influenced by several factors. The primary causes of degradation during extraction and processing include:
-
pH: Monascus pigments are generally more stable in a neutral to slightly acidic pH range (pH 4-8).[1][2][3] Extreme pH values, both acidic (below 4.0) and alkaline (above 8.0), can lead to rapid degradation.[4]
-
Temperature: High temperatures, especially above 70°C, can cause thermal degradation of the pigments.[4] The rate of degradation increases with rising temperature.[2][5]
-
Light: Exposure to light, particularly direct sunlight and UV radiation, can lead to photodegradation of the pigments.[1][4] Storing extracts in the dark is crucial for preserving pigment integrity.[1]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation of the pigments.
-
Metal Ions: Certain metal ions can catalyze degradation reactions. While some common ions have minimal effect, it is a factor to consider.[3]
-
Solvent: The choice of extraction solvent and its polarity can impact pigment stability.[6] Ethanol is a commonly used solvent that generally offers good stability.[3][7]
Q2: My extracted Monascus pigment solution is turning brown. What is happening and how can I prevent it?
A2: A brown coloration indicates pigment degradation. This is often due to one or a combination of the factors listed in Q1. To troubleshoot this issue:
-
Check the pH: Ensure the pH of your extraction solvent and any subsequent buffers are within the optimal range of 4-8.[1][3]
-
Control the Temperature: Avoid excessive heat during extraction and processing. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Protect from Light: Conduct extraction and store the pigment solution in a dark environment or use amber-colored containers to minimize light exposure.[1]
-
De-gas Solvents: If you suspect oxidation, de-gassing your solvents with nitrogen or argon before extraction may help.
-
Use Chelating Agents: If metal ion contamination is a concern, consider adding a chelating agent like EDTA to your extraction buffer.
Q3: What is the optimal solvent for extracting Monascus pigments to minimize degradation?
A3: Ethanol is the most commonly used and generally recommended solvent for extracting Monascus pigments due to its efficiency and relatively low toxicity.[3][7] An aqueous ethanol solution, typically around 60-70% (v/v), often provides the best balance of pigment yield and stability.[4][8] Using acidified ethanol (pH 2 or 4) can be a strategy to prevent the conversion of orange pigments to their red derivatives if that is a concern for your specific application.[3][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Pigment Yield | 1. Incomplete extraction from the fungal biomass. 2. Pigment degradation during extraction. 3. Suboptimal fermentation conditions leading to low pigment production. | 1. Increase extraction time or use a higher solvent-to-solid ratio. Consider physical disruption methods like sonication. 2. Review and optimize extraction parameters (pH, temperature, light exposure) as detailed in the FAQs. 3. Ensure fermentation parameters (media composition, pH, temperature, aeration) were optimal for your Monascus strain. |
| Color Shift (e.g., Red to Orange/Yellow) | 1. pH of the solution is outside the stable range. 2. Presence of reactive compounds in the extract. | 1. Adjust the pH of the solution to the neutral range (6-7). 2. The orange pigments are highly reactive and can convert to red derivatives in the presence of amino groups. Acidifying the extraction solvent can sometimes prevent this.[3][7] |
| Precipitation of Pigments | 1. Change in solvent polarity. 2. pH is at the isoelectric point of the pigment-protein complexes. 3. Low temperature storage of a saturated solution. | 1. Ensure the solvent composition remains consistent. If adding aqueous buffers, do so gradually. 2. Adjust the pH away from the point of precipitation. 3. If storing at low temperatures, consider diluting the extract or using a co-solvent to improve solubility. |
Data on Pigment Stability
The following tables summarize quantitative data on the stability of Monascus pigments under various conditions.
Table 1: Effect of pH on the Stability of Red Monascus Pigments
| pH | Stability | Reference |
| 3.0 | Degradation rate increases | [1][5] |
| 4.0 - 8.0 | Relatively stable | [1][3][4] |
| > 8.0 | Degradation is faster | [4] |
| 11.0 | Increased degradation rate | [5] |
Table 2: Effect of Temperature on the Stability of Red Monascus Pigments
| Temperature (°C) | Stability | Reference |
| 25 - 65 | Relatively stable | [3] |
| > 70 | Color intensity decreases | [4] |
| 100 | Color changes to blackish-red | [4] |
Table 3: Effect of Light on the Stability of Monascus Pigments
| Light Condition | Stability | Reference |
| Dark | Most stable | [1] |
| Ultraviolet (UV) | More stable than fluorescent and sunlight | [1] |
| Fluorescent Lamp | Less stable than UV and dark conditions | [1] |
| Sunlight | Least stable, significant degradation | [1][4] |
Experimental Protocols
Protocol 1: Ethanol Extraction of Monascus Pigments from Solid Fermented Substrate
Materials:
-
Dried, ground Monascus-fermented solid substrate
-
70% (v/v) Ethanol in deionized water
-
Orbital shaker
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Spectrophotometer
Procedure:
-
Weigh 1 gram of the dried, ground fermented substrate and place it in a suitable flask.
-
Add 20 mL of 70% ethanol to the flask.
-
Place the flask on an orbital shaker and agitate at 150-200 rpm for 2-4 hours at room temperature, protected from light.
-
After extraction, transfer the mixture to centrifuge tubes and centrifuge at 5000 x g for 15 minutes.
-
Carefully decant the supernatant and filter it through filter paper to remove any remaining solid particles.
-
Measure the absorbance of the filtered extract at the desired wavelengths (e.g., 500 nm for red pigments) using a spectrophotometer. Use 70% ethanol as a blank.
-
Store the extracted pigment solution in a sealed, amber-colored container at 4°C.
Protocol 2: Stability Testing of Monascus Pigment Extract
A. pH Stability:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Add a known volume of the Monascus pigment extract to an equal volume of each buffer solution and mix well.
-
Measure the initial absorbance of each solution at the pigment's maximum absorption wavelength.
-
Incubate the solutions at a constant temperature in the dark.
-
Measure the absorbance at regular time intervals (e.g., every hour for 6 hours) to monitor any changes.
-
Calculate the percentage of remaining pigment at each time point relative to the initial absorbance.
B. Thermal Stability:
-
Aliquot the Monascus pigment extract into several tubes.
-
Place the tubes in water baths set at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a tube from each water bath and immediately cool it in an ice bath to stop the degradation.
-
Measure the absorbance of each cooled sample.
-
Calculate the percentage of remaining pigment at each time point and temperature.
C. Photostability:
-
Aliquot the Monascus pigment extract into transparent containers.
-
Expose the containers to different light sources (e.g., direct sunlight, UV lamp, fluorescent lamp) and a dark control.
-
At regular time intervals, take a sample from each container and measure its absorbance.
-
Calculate the percentage of remaining pigment under each light condition over time.
Visualizations
Caption: Experimental workflow for Monascus pigment extraction and stability testing.
Caption: Factors leading to the degradation of Monascus pigments.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Peak Resolution in HPLC of Chromones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of chromones.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in chromone analysis?
A1: Poor peak resolution in the HPLC analysis of chromones often stems from several factors:
-
Inappropriate Mobile Phase Composition: The pH, solvent strength (organic-to-aqueous ratio), and buffer concentration of the mobile phase can significantly impact the retention and selectivity of chromones.[1][2]
-
Suboptimal Column Chemistry: The choice of stationary phase (e.g., C18, Phenyl) is critical for achieving good separation. Not all C18 columns, for example, have the same selectivity.[3]
-
Column Degradation: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase, leading to peak broadening and tailing.[4][5]
-
System Issues: Problems such as excessive dead volume, leaks, or temperature fluctuations can all contribute to poor peak shape and resolution.[6][7]
-
Improper Sample Preparation: The solvent used to dissolve the sample can affect peak shape if it is not compatible with the mobile phase.[8]
Q2: How does the mobile phase pH affect the peak shape of chromones?
A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds.[1] For chromones, which can have acidic or basic functional groups, the mobile phase pH determines their ionization state.[9] Analyzing a chromone at a pH close to its pKa can lead to peak tailing or splitting because the analyte exists in both ionized and non-ionized forms, which have different retention times. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[10]
Q3: When should I use a gradient elution versus an isocratic elution for chromone analysis?
A3: The choice between gradient and isocratic elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures with a few components that have similar retention behaviors.
-
Gradient elution , where the mobile phase composition is changed during the run, is more effective for complex mixtures containing chromones with a wide range of polarities.[1][2] A gradient can help to elute strongly retained compounds as sharper peaks and reduce the overall analysis time.[4]
Q4: Can temperature fluctuations really affect my peak resolution?
A4: Yes, temperature is a crucial parameter in HPLC that can significantly impact resolution.[6][7]
-
Viscosity: Higher temperatures decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[7]
-
Selectivity: Temperature can also alter the selectivity of the separation, meaning the relative retention of two compounds can change with temperature.[6]
-
Reproducibility: Inconsistent temperature control can lead to shifts in retention times and poor reproducibility.[7] Therefore, using a column oven to maintain a stable temperature is highly recommended.
Troubleshooting Guides
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetry in the peak, where the latter half of the peak is broader than the front half.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions | Acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on chromone molecules, causing tailing. Solution: Use a mobile phase with a low pH (around 2.5-3) to suppress the ionization of silanols. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., polymer-based). Adding a competing base like triethylamine to the mobile phase can also help. |
| Column Overload | Injecting too much sample can lead to peak tailing. Solution: Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample band. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Extra-column Dead Volume | Excessive tubing length or poorly made connections can cause band broadening. Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Problem 2: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single compound.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Clogged Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly. Solution: Reverse flush the column (if the manufacturer allows). If this doesn't work, the frit or the entire column may need to be replaced. Using an in-line filter can help prevent this. |
| Column Void or Channeling | A void at the head of the column or channeling in the packed bed can cause the sample band to split. Solution: This usually indicates column degradation, and the column needs to be replaced. |
| Sample Solvent Incompatibility | Injecting a sample in a strong, non-miscible solvent can cause the peak to split, especially for early eluting peaks. Solution: Dissolve the sample in the mobile phase or a weaker, miscible solvent. |
| Co-elution of Isomers or Related Compounds | The "split" peak may actually be two different, but very closely related, compounds. Solution: Optimize the mobile phase composition (e.g., change the organic solvent or pH) or try a column with different selectivity to improve separation. |
Troubleshooting Workflow for Split Peaks
Caption: A logical workflow for troubleshooting split peaks in HPLC.
Data Presentation: Impact of HPLC Parameters on Flavonoid/Chromone Resolution
While specific quantitative data for a wide range of chromones is limited in the literature, the following tables, based on general flavonoid analysis (a class of compounds that includes chromones), illustrate the impact of key HPLC parameters on peak resolution.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Resolution between Quercetin and Kaempferol |
| 30:70 | 1.8 |
| 40:60 | 1.5 |
| 50:50 | 1.2 |
Note: This is representative data. Actual resolution values will vary depending on the specific chromones, column, and other conditions.
Table 2: Effect of Column Temperature on Retention Time and Resolution
| Temperature (°C) | Retention Time of Luteolin (min) | Resolution between Luteolin and Apigenin |
| 25 | 15.2 | 1.6 |
| 35 | 12.8 | 1.7 |
| 45 | 10.5 | 1.5 |
Note: This is representative data. Increasing temperature generally decreases retention time but can have a variable effect on resolution depending on the analytes.[6][7]
Table 3: Effect of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Resolution between two model flavonoids | Backpressure (bar) |
| 0.8 | 2.1 | 180 |
| 1.0 | 1.9 | 220 |
| 1.2 | 1.7 | 260 |
Note: This is representative data. Higher flow rates can decrease resolution and increase backpressure.[11]
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Reversed-Phase)
This protocol describes the preparation of a typical mobile phase for the analysis of chromones.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (or methanol)
-
HPLC-grade formic acid (or acetic acid)
-
0.45 µm solvent filtration apparatus
-
Graduated cylinders and volumetric flasks
-
Sonicator
Procedure:
-
Prepare the Aqueous Component:
-
Measure the required volume of HPLC-grade water into a clean glass container.
-
If a buffer is required, dissolve the appropriate amount of the buffering salt in the water.
-
If an acid modifier is needed, add the specified amount (e.g., to achieve 0.1% v/v).
-
Filter the aqueous phase through a 0.45 µm filter to remove any particulate matter.[12]
-
-
Prepare the Organic Component:
-
Measure the required volume of HPLC-grade acetonitrile or methanol.
-
It is good practice to also filter the organic solvent.
-
-
Mix the Mobile Phase:
-
For isocratic elution, accurately measure and mix the aqueous and organic components in the desired ratio in a clean solvent reservoir bottle.
-
For gradient elution, place the prepared aqueous and organic components in their respective solvent reservoir bottles.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase(s) for 10-15 minutes using a sonicator or an online degasser to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise and pump issues.[12]
-
Protocol 2: General Column Flushing and Cleaning
Regular column flushing and cleaning are essential for maintaining column performance and longevity.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile (or methanol)
Procedure:
-
Disconnect the column from the detector to prevent contamination.
-
Flush with Mobile Phase without Buffer: If your mobile phase contains a buffer, first flush the column with a mobile phase of the same organic/aqueous ratio but without the buffer salts for at least 10-15 column volumes. This prevents buffer precipitation when flushing with high organic content solvents.
-
Flush with 100% Organic Solvent: Flush the column with 100% acetonitrile or methanol for at least 15-20 column volumes to remove strongly retained hydrophobic compounds.
-
For Severe Contamination (if necessary):
-
Flush with isopropanol (a stronger solvent) for 10-15 column volumes.
-
-
Equilibrate the Column: Before the next analysis, equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Protocol 3: System Suitability Test
A system suitability test (SST) is performed before sample analysis to ensure the HPLC system is performing correctly.[13]
Procedure:
-
Prepare a System Suitability Solution: This solution should contain the main chromone(s) of interest and, if necessary, a compound that is known to be a critical separation pair.
-
Equilibrate the System: Run the mobile phase through the entire system until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.[13]
-
Evaluate Key Parameters:
-
Retention Time (RT): The relative standard deviation (RSD) of the retention time for the main peak should be typically less than 1%.
-
Peak Area: The RSD of the peak area for the main peak should be typically less than 2%.[14]
-
Tailing Factor (T): The tailing factor for the main peak should be between 0.9 and 1.5 (ideally close to 1). A value greater than 2 is often unacceptable.[14]
-
Resolution (Rs): The resolution between the critical peak pair should be greater than 1.5 (ideally >2) to ensure baseline separation.[15]
-
Theoretical Plates (N): This is a measure of column efficiency. The value should be high and consistent with the column's specifications.
-
If all system suitability parameters are within the predefined limits, the system is ready for sample analysis. If not, troubleshoot the system using the guides provided above before proceeding.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. wjpmr.com [wjpmr.com]
- 4. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 5. japsonline.com [japsonline.com]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledynelabs.com [teledynelabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. iosrphr.org [iosrphr.org]
- 11. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 12. mdpi.com [mdpi.com]
- 13. chromtech.com [chromtech.com]
- 14. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Monascus Fermentation for Enhanced Monacolin K and Pigment Production
Welcome to the technical support center for Monascus fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the production of Monacolin K and pigments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Monascus fermentation experiments in a question-and-answer format.
Issue 1: Low Yield of Monacolin K
-
Question: My Monascus culture is growing well, but the Monacolin K yield is consistently low. What are the potential causes and solutions?
-
Answer: Low Monacolin K production, despite good biomass growth, can be attributed to several factors. The optimal conditions for mycelial growth and secondary metabolite production are often different. Here are key aspects to investigate:
-
Temperature: The optimal temperature for Monacolin K biosynthesis is generally between 23°C and 30°C.[1] Temperatures ideal for rapid growth (e.g., 35-37°C) can be suboptimal for Monacolin K production.[1] Consider a two-stage temperature control strategy: an initial phase at a higher temperature to encourage biomass accumulation, followed by a shift to a lower temperature to stimulate Monacolin K synthesis.
-
pH: The pH of the culture medium significantly impacts enzyme activity and metabolite production. For Monacolin K, an initial pH in the slightly acidic range is often favorable. One study found that an initial seed solution pH of 5.0 resulted in the highest Monacolin K yield.[2]
-
Carbon Source: While glucose is a common carbon source for Monascus growth, other carbon sources like glycerol and lactose have been shown to be more conducive to lovastatin (Monacolin K) synthesis in some filamentous fungi.[2][3] The carbon-to-nitrogen ratio is also a critical factor to optimize.[2]
-
Nitrogen Source: Organic nitrogen sources, such as peptone and yeast extract, are generally preferred over inorganic sources for Monacolin K production.[1][4] The presence of specific amino acids can also enhance production.[1]
-
Strain Selection and Stability: Not all Monascus strains are high producers of Monacolin K. It's crucial to use a strain known for high yields. Furthermore, strains can undergo degeneration over successive subcultures, leading to decreased productivity. It is advisable to go back to the original stock culture periodically. Strain improvement through mutagenesis (e.g., UV irradiation) can also be employed to develop higher-yielding mutants.[5][6]
-
Issue 2: Inconsistent or Low Pigment Production
-
Question: I am observing batch-to-batch variation in pigment production, and the overall yield is lower than expected. How can I improve the consistency and yield of Monascus pigments?
-
Answer: Inconsistent and low pigment production is a common challenge. The biosynthesis of pigments is sensitive to a variety of environmental and nutritional factors:
-
Temperature: The optimal temperature for pigmentation is typically between 30°C and 40°C.[1] Production tends to decrease at temperatures above 40°C.[1]
-
pH: An initial pH of around 6.0 has been reported as optimal for pigment formation in rice cultures.[7]
-
Carbon Source: The type of carbon source can influence the color and amount of pigment produced. Soluble starch, galactose, and maltose have been found to be suitable for red pigment production.[8] High concentrations of glucose (above 20 g/L) can sometimes inhibit pigment synthesis.[8]
-
Nitrogen Source: The nitrogen source can direct the type of pigment produced. For instance, yeast extract or nitrate may favor the formation of red pigments, while ammonium or ammonium nitrate can lead to more orange pigments.[8] Organic nitrogen sources like peptone, malt extract, and yeast extract generally promote both growth and pigmentation.[8]
-
Moisture Content (Solid-State Fermentation): In solid-state fermentation (SSF), moisture content is a critical parameter. For high pigment intensity, an initial moisture content in the range of 30-50% is often optimal.[1] One study suggests that the ideal humidity for pigment production on solid substrates is around 56%.[7][8]
-
Aeration: Adequate oxygen supply is important for pigment production. In SSF, this can be managed by ensuring the substrate particles do not stick together, which would reduce the surface-to-volume ratio.[8]
-
Issue 3: Presence of Citrinin
-
Question: I am concerned about the presence of the mycotoxin citrinin in my Monascus culture. How can I minimize or eliminate its production?
-
Answer: Citrinin is a nephrotoxic mycotoxin that can be produced by some Monascus strains under certain conditions. Minimizing its production is crucial for the safety of the final product.
-
Strain Selection: The most effective way to avoid citrinin is to use a Monascus strain that is genetically incapable of producing it. Some studies have shown that Monascus purpureus is capable of producing citrinin, while Monascus ruber may not.[9] It is essential to screen and select a citrinin-free strain.
-
Culture Conditions: Fermentation conditions can influence citrinin production. While specific conditions that completely eliminate citrinin are not universally defined and can be strain-dependent, maintaining optimal conditions for your target metabolite (Monacolin K or pigments) may help reduce the production of unwanted byproducts.
-
Strain Improvement: Mutagenesis techniques, such as Atmospheric and Room Temperature Plasma (ARTP), have been successfully used to develop mutant strains with reduced citrinin content while maintaining or even increasing pigment production.[10]
-
Issue 4: Poor Mycelial Growth or Contamination
-
Question: My Monascus culture is showing poor growth, or I am experiencing frequent contamination. What are the likely causes and how can I prevent them?
-
Answer: Poor growth and contamination can derail your experiments. Here are some key areas to focus on:
-
Sterilization: Ensure that your growth medium, fermentation vessel, and all equipment are properly sterilized. Autoclaving at 121°C for at least 20 minutes is a standard procedure.[11]
-
Inoculum Quality: Use a healthy and viable inoculum. A freshly prepared spore suspension or a young, actively growing seed culture is recommended.[12] The inoculum size also plays a role and should be optimized.
-
Substrate Quality (SSF): In solid-state fermentation, the quality of the substrate is important. Non-glutinous rice varieties are often preferred as they are less likely to stick together, ensuring better aeration.[8]
-
Initial Moisture Content (SSF): A low initial substrate humidity (25-30% w/w) can help prevent bacterial contamination.[8]
-
Aseptic Technique: Maintain strict aseptic techniques during inoculation and sampling to prevent the introduction of contaminating microorganisms.
-
Data Presentation: Optimal Fermentation Parameters
The following tables summarize the key fermentation parameters for enhancing Monacolin K and pigment production based on literature data.
Table 1: Optimal Temperature and pH for Monacolin K and Pigment Production
| Parameter | Monacolin K Production | Pigment Production | Reference |
| Optimal Temperature | 23°C - 30°C | 30°C - 40°C | [1] |
| Optimal Initial pH | ~5.0 | ~6.0 | [2][7] |
Table 2: Influence of Carbon and Nitrogen Sources
| Nutrient | Favorable for Monacolin K | Favorable for Pigments | Reference |
| Carbon Source | Glycerol, Lactose | Soluble Starch, Galactose, Maltose, Rice Powder | [2][3][8] |
| Nitrogen Source | Organic (Peptone, Yeast Extract) | Organic (Peptone, Yeast Extract, Malt Extract) | [1][4][8] |
Table 3: Optimal Moisture Content for Solid-State Fermentation (SSF)
| Parameter | Monacolin K Production | Pigment Production | Reference |
| Initial Moisture Content | 60% - 80% | 30% - 56% | [1][7][8] |
Experimental Protocols
Protocol 1: Submerged Fermentation for Monacolin K and Pigment Production
-
Medium Preparation: Prepare the fermentation medium with the desired carbon and nitrogen sources, and other nutrients. For example, a seed medium could contain glucose (30 g/L), soy flour (15 g/L), MgSO₄ (1 g/L), KH₂PO₄ (2 g/L), glycerol (70 g/L), peptone (10 g/L), and NaNO₃ (2 g/L).[13] A fermentation medium could consist of glycerol (90 g/L), indica rice flour (20 g/L), peptone (10 g/L), NaNO₃ (5 g/L), MgSO₄ (1 g/L), ZnSO₄ (2 g/L), and KH₂PO₄ (2.5 g/L).[13] Adjust the pH to the optimal value before sterilization.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a spore suspension (e.g., 10⁷ spores/mL) or a seed culture (e.g., 2% v/v).[5][12]
-
Incubation: Incubate the culture in a shaker incubator at the optimal temperature and agitation speed (e.g., 150-200 rpm) for the desired duration (typically 12-18 days).[5][13]
-
Sampling and Analysis: Periodically take samples under aseptic conditions to monitor biomass, pH, substrate consumption, and the production of Monacolin K and pigments.
Protocol 2: Solid-State Fermentation (SSF) for Monacolin K and Pigment Production
-
Substrate Preparation: Use a solid substrate such as non-glutinous rice. Adjust the moisture content to the optimal level by adding a specific volume of water.
-
Sterilization: Autoclave the moistened substrate at 121°C for 20 minutes.
-
Inoculation: After cooling, inoculate the sterile substrate with a spore suspension or a portion of a previously fermented culture.
-
Incubation: Incubate the culture in trays or flasks at the optimal temperature and relative humidity for the desired period (e.g., 14 days).[14] Ensure adequate aeration.
-
Extraction and Analysis: After fermentation, dry the fermented product and grind it into a powder. Extract the metabolites using a suitable solvent (e.g., ethanol or methanol for Monacolin K).[5] Analyze the extract for Monacolin K and pigment content.
Protocol 3: Quantification of Monacolin K and Pigments
-
Pigment Quantification:
-
Extract the pigments from the biomass or fermented broth using a suitable solvent (e.g., ethanol).[5]
-
Measure the absorbance of the pigment extract at specific wavelengths using a spectrophotometer (e.g., 500 nm for red, 475 nm for orange, and 375 nm for yellow pigments).[5]
-
Calculate the pigment yield using the formula: Pigment Yield = OD (absorbance) × dilution factor × total volume of pigment.[5]
-
-
Monacolin K Quantification:
-
Extract Monacolin K from the fermented product using a solvent like methanol or ethanol.
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector set at 238 nm.[5][15]
-
The mobile phase is typically a mixture of acetonitrile and water (e.g., 72:28 v/v) or acetonitrile and a phosphate buffer.[5][15]
-
Quantify the Monacolin K concentration by comparing the peak area with that of a standard curve prepared with known concentrations of a Monacolin K standard.[15]
-
Visualizations
Caption: General experimental workflow for Monascus fermentation.
Caption: Key factors influencing Monascus fermentation outcomes.
Caption: Simplified overview of the Monacolin K biosynthesis pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. fspublishers.org [fspublishers.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenesis of high-yield Monacolin K Monascus strains and co-fermentation culture with Saccharomyces cerevisiae [manu61.magtech.com.cn]
- 7. academic.oup.com [academic.oup.com]
- 8. Monascus spp.: A source of Natural Microbial Color through Fungal Biofermentation - MedCrave online [medcraveonline.com]
- 9. Investigation of monacolin K, yellow pigments, and citrinin production capabilities of Monascus purpureus and Monascus ruber (Monascus pilosus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. Improvement of Monacolin K and Pigment Production in Monascus by 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Production of red yeast rice rich in monacolin K by variable temperature solid fermentation of Monascus purpureus - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04374F [pubs.rsc.org]
Technical Support Center: Managing Citrinin in Monascus Fermentations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing citrinin contamination in Monascus fermentations.
Frequently Asked Questions (FAQs)
Q1: What is citrinin and why is it a concern in Monascus fermentations?
A1: Citrinin is a polyketide mycotoxin produced by several fungal species, including some strains of Monascus, Aspergillus, and Penicillium.[1][2] It is a significant concern because it exhibits nephrotoxic (damaging to the kidneys) and hepatotoxic (damaging to the liver) effects in animals and humans.[3] The co-production of citrinin with valuable secondary metabolites, such as the natural food colorants (Monascus pigments) and cholesterol-lowering agents (monacolin K), complicates the use of Monascus-fermented products and necessitates strict control measures.[3][4]
Q2: Which Monascus species are known to produce citrinin?
A2: Citrinin production is strain-specific. While Monascus purpureus is often associated with citrinin production, some studies suggest that Monascus ruber can produce monacolin K without producing citrinin.[2][5] Therefore, careful strain selection and screening are critical first steps to avoid citrinin contamination.
Q3: What are the regulatory limits for citrinin?
A3: Regulatory limits for citrinin vary by region and product. For example, the European Union has lowered the maximum permitted level in red yeast rice food supplements from 2000 µg/kg to 100 µg/kg.[6] In Japan, the limit for citrinin in red mold rice is 200 µg/kg, while in China it is 50 µg/kg.[1] The European Food Safety Authority (EFSA) has established a "level of no concern for nephrotoxicity" at a daily intake of 0.2 µg/kg of body weight.[7]
Troubleshooting Guide: High Citrinin Levels
If you are detecting unacceptably high levels of citrinin in your fermentation, use the following guide to troubleshoot potential causes and solutions.
Q4: My citrinin levels are high. What fermentation parameters should I check first?
A4: Several key fermentation parameters critically influence citrinin production.
-
pH: Monascus can produce citrinin over a wide pH range (2.5 to 8.0).[8] However, maintaining a low pH (e.g., pH 3) can significantly reduce citrinin yield.[9]
-
Temperature: The optimal temperature for Monascus growth is typically between 28-32°C.[8] Modulating the temperature can affect the citrinin-to-pigment ratio; sometimes, a higher temperature may reduce citrinin production.[10]
-
Nutrient Sources: The type and ratio of carbon and nitrogen sources are crucial. Using ethanol as a carbon source or ammonium chloride (NH₄Cl) as a nitrogen source has been shown to reduce citrinin levels.[4][11]
-
Fermentation Mode: The physical method of fermentation has a major impact. Solid-state fermentation (SSF) has been reported to produce up to 1000 times less citrinin compared to submerged fermentation (SmF).[12]
// Connections start -> check_params [label="Is process optimal?"]; start -> strain [label="Is strain reliable?"];
check_params -> adjust_ph; check_params -> optimize_nutrients; check_params -> modify_conditions;
strain -> rescreen_strain;
adjust_ph -> additives [style=dashed]; optimize_nutrients -> additives [style=dashed]; rescreen_strain -> genetic [style=dashed]; } caption [label="Logical workflow for troubleshooting high citrinin levels.", shape=plaintext, fontname="Arial", fontsize=10]; start -> caption [style=invis];
Caption: Logical workflow for troubleshooting high citrinin levels.
Q5: Are there any media additives that can suppress citrinin production?
A5: Yes, certain chemical compounds can be added to the fermentation medium to inhibit citrinin biosynthesis. Flavonoids, in particular, have demonstrated significant effects. For instance, the addition of 2.0 g/L of the isoflavone genistein to a liquid-state fermentation of Monascus aurantiacus resulted in an 80% decrease in citrinin production while simultaneously increasing pigment and biomass yields by approximately 20%.[10][13]
Quantitative Data on Citrinin Reduction Strategies
The following tables summarize quantitative data from studies on various methods to reduce citrinin.
Table 1: Effect of Flavonoids and Other Additives on Citrinin Production
| Additive | Concentration | Organism | Fermentation Type | % Citrinin Reduction | Reference |
|---|---|---|---|---|---|
| Genistein | 2.0 g/L | M. aurantiacus | Liquid-State | ~80% | [1][10] |
| Troxerutin | Not specified | Not specified | Not specified | 53.7–87.9% | [14] |
| Phosphate-Ethanol | Not specified | Monascus rice | Post-fermentation | 91.6% |[14] |
Table 2: Effect of Fermentation Parameters on Citrinin Production
| Parameter Adjusted | Condition | Organism | % Citrinin Reduction | Reference |
|---|---|---|---|---|
| pH | pH 3 | M. purpureus | Significant reduction | [9] |
| Nitrogen Source | Methionine | M. ruber | 100% (from 100 mg/L with NH₄NO₃) | [11] |
| Fermentation Mode | Solid-State vs. Submerged | Not specified | ~99.9% (0.018 µg/g vs. 19.02 µg/g) |[12] |
Experimental Protocols & Methodologies
Q6: How can I accurately detect and quantify citrinin in my samples?
A6: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15] LC-MS/MS is generally more sensitive and selective, with a lower limit of detection.[16]
Protocol: Citrinin Quantification using LC-MS/MS
This protocol provides a general framework. Optimization of extraction solvents, clean-up columns, and instrument parameters for your specific matrix is essential.
1. Sample Preparation and Extraction:
- Homogenization: Weigh 1-5 grams of your lyophilized Monascus fermentation product (e.g., red yeast rice powder) into a centrifuge tube.
- Extraction Solvent: Add 10-20 mL of an appropriate solvent. A common choice is acetonitrile/water (e.g., 80:20 v/v) with a small percentage of acid (e.g., 0.1% formic acid) to improve extraction efficiency.
- Extraction Procedure: Vortex the sample vigorously for 1-2 minutes. Then, place it in an ultrasonic bath for 15-30 minutes to ensure complete extraction.
- Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.
- Collection: Carefully collect the supernatant (the liquid extract) for the clean-up step.
2. Sample Clean-up (Purification):
- Purpose: This step removes interfering compounds from the matrix that could affect the accuracy of the analysis. Solid-Phase Extraction (SPE) or immunoaffinity columns (IAC) are commonly used.[17][18]
- SPE Procedure (General):
- Condition an appropriate SPE cartridge (e.g., C18 or a specialized mycotoxin column) by passing conditioning solvents through it as per the manufacturer's instructions.
- Load the crude extract (supernatant from Step 1) onto the cartridge.
- Wash the cartridge with a weak solvent to remove polar impurities while retaining citrinin.
- Elute the citrinin from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
- Solvent Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dry residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
- Chromatographic Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of formic acid and/or ammonium formate to improve ionization.
- Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. You will need to monitor at least two specific precursor-to-product ion transitions for citrinin.
- Quantification: Create a calibration curve using certified citrinin standards of known concentrations. Quantify the citrinin in your samples by comparing their peak areas to this standard curve.
// Connections D -> E [lhead=cluster_Cleanup]; H -> I [lhead=cluster_Analysis]; I -> J; J -> K; } caption [label="Experimental workflow for citrinin analysis by LC-MS/MS.", shape=plaintext, fontname="Arial", fontsize=10]; A -> caption [style=invis];
Caption: Experimental workflow for citrinin analysis by LC-MS/MS.
Citrinin Biosynthesis Pathway
Q7: What is the biosynthetic pathway for citrinin in Monascus?
A7: In Monascus, citrinin biosynthesis is a multi-step enzymatic process originating from the polyketide pathway. Unlike in Aspergillus and Penicillium, the precursor in Monascus is a tetraketide, formed from the condensation of one acetyl-CoA and three malonyl-CoA molecules.[19][20] This pathway is governed by a cluster of genes, including the non-reducing polyketide synthase (pksCT or citS) and several other enzymes responsible for subsequent modifications.[3][21] Disrupting key genes in this pathway, such as pksCT, can eliminate citrinin production.[2]
// Nodes for pathway acetyl_coa [label="1 Acetyl-CoA +\n3 Malonyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; tetraketide [label="Tetraketide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; keto_aldehyde [label="Keto-aldehyde\n(Intermediate 2)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized_1 [label="Oxidized Intermediate\n(Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized_2 [label="Oxidized Intermediate\n(Aldehyde)", fillcolor="#FBBC05", fontcolor="#202124"]; oxidized_3 [label="Oxidized Intermediate\n(Carboxylic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; citrinin [label="Citrinin", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for enzymes node [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=10]; pksCT [label="pksCT (CitS)\nCitA"]; citB [label="CitB"]; citC [label="CitC"]; citD [label="CitD"]; citE [label="CitE"];
// Edges to show pathway flow acetyl_coa -> tetraketide; tetraketide -> keto_aldehyde; keto_aldehyde -> oxidized_1; oxidized_1 -> oxidized_2; oxidized_2 -> oxidized_3; oxidized_3 -> citrinin;
// Edges to show enzyme action pksCT -> tetraketide [arrowhead=none, style=dashed]; citB -> keto_aldehyde [arrowhead=none, style=dashed]; citC -> oxidized_1 [arrowhead=none, style=dashed]; citD -> oxidized_2 [arrowhead=none, style=dashed]; citE -> oxidized_3 [arrowhead=none, style=dashed]; } caption [label="Simplified citrinin biosynthetic pathway in Monascus.", shape=plaintext, fontname="Arial", fontsize=10]; acetyl_coa -> caption [style=invis];
Caption: Simplified citrinin biosynthetic pathway in Monascus.
References
- 1. mdpi.com [mdpi.com]
- 2. Citrinin Mycotoxin Contamination in Food and Feed: Impact on Agriculture, Human Health, and Detection and Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigation of Citrinin and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. "Monacolin K, yellow pigments and citrinin production capabilities of Monascus purpureus and M. ruber (M. pilosus)." by Tzu-shing Lin, Shih-Hau Chiu et al. [jfda-online.com]
- 6. foodcomplianceinternational.com [foodcomplianceinternational.com]
- 7. Citrinin in food and feed | EFSA [efsa.europa.eu]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Effects of some flavonoids on the mycotoxin citrinin reduction by Monascus aurantiacus Li AS3.4384 during liquid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mro.massey.ac.nz [mro.massey.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. Detoxification of the Mycotoxin Citrinin by a Manganese Peroxidase from Moniliophthora roreri - PMC [pmc.ncbi.nlm.nih.gov]
- 15. recent-advances-in-analytical-methods-for-the-determination-of-citrinin-in-food-matrices - Ask this paper | Bohrium [bohrium.com]
- 16. Citrinin Determination in Red Fermented Rice Products by Optimized Extraction Method Coupled to Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthetic Pathway of Citrinin in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. The molecular steps of citrinin biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Production of Monascus Pigments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of Monascus pigments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Pigment Yield | Suboptimal fermentation conditions (pH, temperature, aeration, agitation). | Optimize fermentation parameters. Ideal conditions are often strain-dependent, but a good starting point for many Monascus purpureus strains is a temperature of 30°C and an initial pH of 6.5.[1] |
| Inappropriate carbon or nitrogen source. | High glucose concentrations can lead to acidic conditions, inhibiting pigment production.[1] Consider using alternative carbon sources like rice powder or potato pomace. The nature of the nitrogen source also directly influences the final pH and pigment composition. | |
| Mycelial morphology issues in submerged fermentation. | The formation of dense pellets can limit nutrient and oxygen transfer.[2] Strategies to control morphology, such as the addition of microparticles (e.g., talc), can enhance pigment production. | |
| Pigment Instability (Color Fading) | Exposure to light. | Monascus pigments are sensitive to light, especially direct sunlight.[3] Fermentation and storage should be carried out in the dark.[4] |
| Inappropriate pH. | Pigments are generally more stable in a pH range of 4.0 to 8.0.[5][6] Degradation increases at pH values below 4.0 and above 8.0.[3][7] | |
| High temperatures during processing or storage. | The pigments are thermolabile, with significant degradation occurring at temperatures above 70°C.[3] For processes requiring heat, consider encapsulation techniques to improve thermal stability.[8][9] | |
| Citrinin Contamination | Strain selection. | Some Monascus strains naturally produce the mycotoxin citrinin. It is crucial to use a strain known to produce low or no citrinin. |
| Fermentation conditions. | Citrinin production is influenced by fermentation parameters. For instance, solid-state fermentation has been shown to produce significantly lower levels of citrinin compared to submerged fermentation.[10] The choice of nitrogen source and maintaining a low initial pH can also help inhibit citrinin biosynthesis.[7] | |
| Difficulty in Pigment Extraction | Inefficient solvent. | A mixture of ethanol and water (e.g., 60-70% ethanol) is commonly effective for extracting Monascus pigments.[11][12] |
| Pigments are primarily intracellular. | Lysis of the mycelia is necessary to release intracellular pigments. This can be achieved through methods such as ultrasonication or by adding surfactants to the fermentation medium to promote pigment secretion. | |
| Co-extraction of impurities. | The crude extract often contains other metabolites. Purification steps like thin-layer chromatography (TLC) or column chromatography are necessary to obtain pure pigments.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of Monascus pigments?
A1: The stability of Monascus pigments is primarily affected by light, pH, and temperature. The pigments are known to be photolabile, with direct sunlight causing significant degradation.[3] They exhibit better stability in a pH range of 4.0 to 8.0.[5][6] High temperatures, particularly above 70°C, can lead to rapid degradation of the pigments.[3]
Q2: How can I reduce or eliminate citrinin contamination in my Monascus pigment production?
A2: Several strategies can be employed to manage citrinin contamination. The most critical step is the selection of a low- or non-citrinin-producing strain of Monascus. Additionally, optimizing fermentation conditions plays a significant role. Solid-state fermentation generally results in lower citrinin levels compared to submerged fermentation.[10] The composition of the medium, particularly the nitrogen source, and maintaining a low initial pH can also suppress citrinin production.[7] Post-fermentation, purification methods can be used to remove citrinin from the pigment extract.
Q3: What are the advantages and disadvantages of solid-state fermentation (SSF) versus submerged fermentation (SmF) for Monascus pigment production?
A3: Both SSF and SmF have their own set of advantages and disadvantages:
| Feature | Solid-State Fermentation (SSF) | Submerged Fermentation (SmF) |
| Pigment Yield | Often results in higher pigment yields.[14] | Can have lower yields, but process parameters are easier to control for optimization. |
| Citrinin Production | Generally produces significantly lower levels of citrinin. | Can lead to higher citrinin production. |
| Process Control | More challenging to control parameters like temperature, pH, and moisture. | Easier to control and monitor process parameters, making it more suitable for large-scale industrial production. |
| Downstream Processing | Extraction of pigments can be more complex. | Pigment recovery from the broth is generally simpler. |
Q4: How can the stability of Monascus pigments be improved for commercial applications?
A4: Encapsulation is a promising technique to enhance the stability of Monascus pigments.[8][9] Encapsulating the pigments in matrices such as sodium alginate and sodium caseinate can protect them from degradation caused by heat, light, and adverse pH conditions.[8] Lyophilization (freeze-drying) of the pigment extract has also been shown to improve its thermal stability.[15]
Q5: Is there a relationship between the biosynthesis of Monascus pigments and the mycotoxin citrinin?
A5: Yes, the biosynthetic pathways for Monascus pigments and citrinin are related and share common precursors, such as acetyl-CoA and malonyl-CoA.[16] Research has shown that the expression of genes involved in pigment production can influence citrinin synthesis. For example, the deletion of the pigment regulatory gene pigR has been shown to enhance citrinin production, suggesting a competitive relationship between the two pathways.[11]
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for Monascus Pigment Production
| Parameter | Optimal Value/Range | Reference |
| Temperature | 30°C | [1] |
| Initial pH | 6.0 - 6.5 | [1] |
| Incubation Time | 7 - 12 days | [17] |
| Carbon Source | Glucose, Rice Powder, Potato Pomace | [1][7][10] |
| Nitrogen Source | Peptone, Monosodium Glutamate (MSG) |
Table 2: Stability of Monascus Pigments under Different Conditions
| Condition | Observation | Reference |
| Light | Pigment degradation is highest in direct sunlight, followed by fluorescent light. Stability is highest in dark conditions. | [3][4] |
| pH | Stable in the range of pH 4.0 - 8.0. Rapid degradation occurs at pH < 4.0 and > 8.0. | [3][5][6][7] |
| Temperature | Stable up to 70°C. Significant degradation and color change occur at temperatures of 100°C and above. | [3][18][19] |
Experimental Protocols
1. Protocol for Quantification of Monascus Pigments
This protocol describes a spectrophotometric method for quantifying extracellular Monascus pigments.
Materials:
-
Fermentation broth
-
Centrifuge
-
70% (v/v) ethanol
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge the broth at 8,000 rpm for 15 minutes to separate the mycelia from the supernatant.[20]
-
Collect the supernatant, which contains the extracellular pigments.
-
Dilute 1 mL of the supernatant with 9 mL of 70% (v/v) ethanol.[10]
-
Measure the absorbance of the diluted sample at the respective wavelengths for yellow (approx. 400 nm), orange (approx. 470 nm), and red (approx. 500 nm) pigments using a spectrophotometer.[21]
-
The pigment production is expressed in absorbance units per milliliter (AU/mL), taking into account the dilution factor.
2. Protocol for HPLC Analysis of Citrinin
This protocol provides a general method for the detection and quantification of citrinin using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Materials:
-
Fermented sample (e.g., dried mycelia, red yeast rice powder)
-
Extraction solvent (e.g., 75% ethanol or a mixture of toluene, ethyl acetate, and formic acid)
-
HPLC system with a C18 column and a fluorescence detector
-
Citrinin standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Acid for mobile phase adjustment (e.g., phosphoric acid)
Procedure:
-
Sample Extraction:
-
Mill the dried fermented sample to a fine powder.
-
Extract a known amount of the powder with the chosen extraction solvent using ultrasonication for about 20 minutes.[11]
-
Centrifuge or filter the extract to remove solid particles.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare the mobile phase, which is typically a mixture of acidified water (pH adjusted to ~2.5 with phosphoric acid) and acetonitrile.[22][23]
-
Set the fluorescence detector to an excitation wavelength of approximately 331 nm and an emission wavelength of approximately 500 nm.[11][22]
-
Inject a known volume of the filtered sample extract into the HPLC system.
-
Run the analysis at a constant flow rate (e.g., 1.0 mL/min).
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the citrinin standard.
-
Identify the citrinin peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of citrinin in the sample by comparing the peak area with the calibration curve.
-
Visualizations
Caption: Experimental workflow for Monascus pigment production.
References
- 1. Frontiers | Optimization of Monascus purpureus for Natural Food Pigments Production on Potato Wastes and Their Application in Ice Lolly [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ispub.com [ispub.com]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Extraction and Stability of Monascus Pigments from Fermentation Broth of Monascus purpureus YY1-3 Using Ethanol/Ammonium Sulfate Aqueous Two-Phase System [spkx.net.cn]
- 7. scispace.com [scispace.com]
- 8. An efficient method for improving the stability of Monascus pigments using ionic gelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The potential, strategies, and challenges of Monascus pigment for food application [frontiersin.org]
- 10. Cost‐effective process for the production of Monascus pigments using potato pomace as carbon source by fed‐batch submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Investigation of Citrinin and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the lyophilization process on the stability of pigments produced by Monascus purpureus CCT 3802 | Research, Society and Development [rsdjournal.org]
- 16. Effects of pigment and citrinin biosynthesis on the metabolism and morphology of Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural Red Pigment Production by Monascus Purpureus in Submerged Fermentation Systems Using a Food Industry Waste: Brewer’s Spent Grain [mdpi.com]
- 18. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal stability of natural pigments produced by Monascus purpureus in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemijournal.com [chemijournal.com]
- 21. Optimization of Monascus purpureus for Natural Food Pigments Production on Potato Wastes and Their Application in Ice Lolly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Monascus-Derived Azaphilones and Other Chromones
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Anti-inflammatory, Anticancer, and Antioxidant Properties with Supporting Experimental Data.
The quest for novel therapeutic agents has led to a significant interest in natural products, with chromone scaffolds being a particularly promising area of research. Among these, azaphilone pigments produced by Monascus species, often referred to colloquially as "Monaschromones," have garnered attention for their diverse biological activities. This guide provides a comparative analysis of the bioactivity of key Monascus-derived azaphilones—specifically Monascin, Ankaflavin, and Rubropunctatin—against other notable chromone derivatives. The comparison focuses on three critical areas of therapeutic interest: anti-inflammatory, anticancer, and antioxidant activities, supported by quantitative experimental data and detailed methodologies.
Comparative Bioactivity Data
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for Monascus-derived azaphilones and other chromone derivatives across various bioassays. Lower IC₅₀ values indicate greater potency.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Monascin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 29.1[1] | [1] |
| Ankaflavin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 21.8[1] | [1] |
| Rubropunctatin | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 21.2[1] | [1] |
| Monaphilol A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~1.0-3.8 | [1] |
| Chromone-amide 5-9 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 5.33[2] | [2] |
| Epiremisporine H | Superoxide Anion Release Inhibition | Human Neutrophils | 33.52[3] | [3] |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Rubropunctatin | BGC-823 (Gastric) | MTT | 12.57[4] | [4] |
| Rubropunctatin | HeLa (Cervical) | MTT | 93.71 (dark), 24.02 (light)[5][6] | [5][6] |
| Monaphilols A & C | Various Cancer Cells | Not Specified | 8-10 | [7] |
| Chromone-amide 17 | MCF-7 (Breast) | MTT | 0.9 | [8] |
| Gold(I)-alkynyl Chromone 4 | CCRF-CEM (Leukemia) | MTT | 3.5 | [9] |
| Epiremisporine H | HT-29 (Colon) | Not Specified | 21.17[3] | [3] |
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ | Reference |
| Monascin | DPPH Radical Scavenging | 97.5% scavenging at 0.1 mg/mL | [10] |
| Ankaflavin & Monascin | Not Specified | Potent Antioxidants | [7] |
| Monascus purpureus Extract | DPPH Radical Scavenging | 0.88 mg/mL | [11] |
| Monascus Yellow Pigment Extract | DPPH Radical Scavenging | 0.23 mg/mL | |
| Chromone Derivative | DPPH Radical Scavenging | Not Specified |
Signaling Pathways and Mechanisms of Action
Monascus-derived azaphilones exert their bioactivities through the modulation of key cellular signaling pathways. For instance, the anti-inflammatory effects of Monascin are mediated through the suppression of the NF-κB signaling pathway.
Caption: Anti-inflammatory signaling pathway of Monascin.
The anticancer activity of Rubropunctatin involves the induction of apoptosis through the mitochondrial pathway, which is characterized by the activation of caspases and an increase in reactive oxygen species (ROS).
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further research.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
References
- 1. Anti-inflammatory properties of yellow and orange pigments from Monascus purpureus NTU 568 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer effect of rubropunctatin against human gastric carcinoma cells BGC-823 - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monascus Pigment Rubropunctatin: A Potential Dual Agent for Cancer Chemotherapy and Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Antibacterial Activity Studies of Gold(I)-Alkynyl Chromones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical and experimental investigation of the antioxidative activity of monascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-aging potential of Monascus purpureus pigments in skin care - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Monascus Naphthoquinones: A Comparative Guide
This guide provides a detailed comparison of the biological activities of naphthoquinones derived from Monascus species, focusing on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and drug development professionals, with quantitative data presented in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Anticancer Activity
Monascus naphthoquinones have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The core 1,4-naphthoquinone structure is a crucial pharmacophore, and substitutions at various positions on the ring system significantly influence this activity.
Quantitative Data: Cytotoxicity of Monascus Naphthoquinones
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various Monascus-derived and related naphthoquinones against several cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Rubropunctatin | BGC-823 (Gastric) | < 15 µM | [1] |
| AGS (Gastric) | < 15 µM | [1] | |
| MKN45 (Gastric) | < 15 µM | [1] | |
| HepG2 (Liver) | 30 - 45 µM | [1] | |
| SH-SY5Y (Neuroblastoma) | 30 - 45 µM | [1] | |
| HT-29 (Colon) | 30 - 45 µM | [1] | |
| Monapurone A | A549 (Lung) | 3.8 µM | [2] |
| Monapurone B | A549 (Lung) | 2.8 µM | [2] |
| Monapurone C | A549 (Lung) | 2.4 µM | [2] |
| Naphthoquinone Derivative 3 | MDA-MB-231 (Breast) | 86.0 µg/mL | [3] |
| HCT116 (Colon) | 15.2 µg/mL | [3] | |
| Naphthoquinone Derivative 4 | MDA-MB-231 (Breast) | 80.2 µg/mL | [3] |
| HCT116 (Colon) | 24.6 µg/mL | [3] | |
| Juglone | Various Breast Cancer Cells | < 15 µM | [4] |
| Plumbagin | PANC-1 (Pancreatic) | 0.11 µM (in NDM) | [5] |
Structure-Activity Relationship Insights
The cytotoxic potency of naphthoquinones is highly dependent on the nature and position of their substituents.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups, particularly at the C-5 and C-8 positions on the naphthoquinone core, is often essential for potent anticancer activity.[6] For example, Juglone (5-hydroxy-1,4-naphthoquinone) shows strong cytotoxicity.[4]
-
Side Chains: The structure of the side chain attached to the quinone ring significantly modulates activity. The azaphilone structure of monapurones A-C, which includes a complex side chain, results in potent and selective cytotoxicity against A549 lung cancer cells.[2]
-
Mechanism of Action: Naphthoquinones can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and inhibition of key cellular proteins like topoisomerase.[5] Some derivatives have also been shown to be potent inhibitors of STAT3 dimerization, a critical pathway in cancer cell proliferation.[7]
Caption: Structure-activity relationship (SAR) logic for naphthoquinones.
Antimicrobial Activity
Monascus pigments, which include naphthoquinone derivatives, have long been used traditionally for food preservation, hinting at their antimicrobial properties.[8] Modern studies confirm that these compounds exhibit activity against a range of pathogenic bacteria.
Quantitative Data: Antimicrobial Activity of Monascus Pigments
| Pigment/Extract | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Red Pigment Extract | Staphylococcus aureus | MIC: 40 mg/mL | [9] |
| Escherichia coli | MIC: 10-20 mg/mL | [9] | |
| Salmonella typhimurium | MIC: 6.25 µg/mL | [10] | |
| Orange Pigment Extract | Staphylococcus aureus | MIC: 10-20 mg/mL | [9] |
| Yellow Pigment Extract | Staphylococcus aureus | Best in vitro results among pigments | [11] |
| Monascin Extract | Staphylococcus aureus | Strong inhibitory effect | [12] |
| Bacillus subtilis | Strong inhibitory effect | [12] | |
| Escherichia coli | Weak inhibitory ability | [12] |
Structure-Activity Relationship Insights
-
Pigment Color and Activity: Studies comparing fractionated pigments suggest that yellow pigments (like ankaflavin and monascin) may possess the most potent activity against certain bacteria, such as S. aureus.[11]
-
Hydrophobicity: The antimicrobial activity of Monascus pigments appears to be related to the hydrophobicity of the specific compound.[9]
-
Mechanism of Action: The antibacterial mechanism involves disrupting the bacterial plasma membrane, affecting its permeability and interfering with cellular energy production.[10] Some extracts also show enhanced antimicrobial effects after photo-irradiation, suggesting potential for antimicrobial photodynamic therapy (aPDT).[13]
Anti-inflammatory Activity
Naphthoquinone derivatives have been identified as potent anti-inflammatory agents. They can suppress the production of key inflammatory mediators in immune cells.
Quantitative Data: Anti-inflammatory Activity of Naphthoquinones
| Compound | Assay | Cell Line | IC₅₀ Value | Reference | | :--- | :--- | :--- | :--- | | Naphthoquinone Derivatives (1, 3-12) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 1.7 - 25.0 µM |[14][15] | | Indomethacin (Control) | Nitric Oxide (NO) Inhibition | RAW 264.7 | 26.3 µM |[14][15] | | 2-methoxy-3-chloro-1,4-naphthoquinone | Neutrophil Degranulation | Rabbit Neutrophils | Potent Inhibitor |[16] | | 2-methoxy-1,4-naphthoquinone | Neutrophil Superoxide Formation | Rabbit Neutrophils | Potent Inhibitor |[16] |
Structure-Activity Relationship Insights
-
Core Structure: The 1,4-naphthoquinone scaffold is considered the active center for the anti-inflammatory effect.[14]
-
Substituent Effects: Simple substitutions, such as methoxy and ethoxy groups, can lead to potent inhibition of neutrophil degranulation and superoxide formation.[16]
-
Mechanism of Action: Certain naphthoquinones exert their anti-inflammatory effects by downregulating the mRNA expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[14][15] Some derivatives may also suppress inflammation by modulating the NF-κB pathway and NLRP3 inflammasome activity.[17]
Caption: Naphthoquinone inhibition of LPS-induced inflammation.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is used to determine the cytotoxic effects (IC₅₀ values) of compounds on cancer cell lines.[18][19][20]
-
Cell Seeding: Plate adherent cells in a 96-well microplate at a density of 5x10³ to 2x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the Monascus naphthoquinone compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[19] Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 3 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (or another suitable nutrient agar) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly swab the entire surface of the agar plates with the microbial suspension to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the Monascus pigment extract or purified compound at a known concentration into each well. A solvent control and a standard antibiotic should be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter corresponds to greater antimicrobial activity.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. New Cytotoxic Azaphilones from Monascus purpureus-Fermented Rice (Red Yeast Rice) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 4. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects [mdpi.com]
- 6. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of Monascus purpureus-derived red pigments against Salmonella typhimurium, Escherichia coli, and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening Antibacterial Photodynamic Effect of Monascus Red Yeast Rice (Hong-Qu) and Mycelium Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and antiplatelet, antiinflammatory and antiallergic activities of 2,3-disubstituted 1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Naphthoquinone derivatives as P-glycoprotein inducers in inflammatory bowel disease: 2D monolayers, 3D spheroids, and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Unveiling the Antioxidant Potential of Monaschromone: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals validating the antioxidant capacity of Monaschromone against established antioxidants. This report presents a comparative analysis based on experimental data from key in vitro antioxidant assays and explores its potential mechanism of action through cellular signaling pathways.
This compound, a yellow pigment derived from Monascus species, has garnered interest for its potential bioactive properties. This guide provides an objective comparison of this compound's antioxidant performance against well-established antioxidants such as Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid. The evaluation is based on data from prevalent antioxidant capacity assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay, or conceptually similar cellular antioxidant assays.
Comparative Antioxidant Capacity: A Quantitative Overview
The antioxidant capacity of a compound is a key indicator of its ability to neutralize harmful free radicals, which are implicated in a multitude of disease processes. The following tables summarize the available quantitative data from various studies, comparing the efficacy of this compound (referred to as Monascuspiloin in some literature) with standard antioxidants.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | DPPH IC50 (µg/mL) | Source(s) |
| This compound (Monascuspiloin) | 80 | [1] |
| Ascorbic Acid | 3.37 - 8.4 | |
| Gallic Acid | 2.6 |
Lower IC50 values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity
| Compound | ABTS IC50 (µg/mL) | Trolox Equivalents (TE) | Source(s) |
| This compound (Monascuspiloin) | 548 | Not Reported | [2] |
| Trolox | Standard | 1.0 | |
| Ascorbic Acid | Not Directly Compared | Variable | |
| Gallic Acid | Not Directly Compared | Variable |
Lower IC50 values indicate higher antioxidant activity. Trolox Equivalents (TE) provide a direct comparison of antioxidant capacity relative to Trolox.
Table 3: Cellular Antioxidant Activity (CAA) / Oxygen Radical Absorbance Capacity (ORAC)
| Compound | Cellular Antioxidant Activity (Quercetin Equivalents, µM) | ORAC Value (µmol TE/g) | Source(s) |
| Monascus Yellow Pigments (including this compound) | A "new yellow pigment" showed the highest activity (7.23 µM QE). Monascuspiloin exhibited significant, though comparatively weaker, activity. | Not Reported | [2][3][4] |
| Trolox | Standard | Standard | |
| Ascorbic Acid | Not Directly Compared | Variable | |
| Gallic Acid | Not Directly Compared | Variable |
The Cellular Antioxidant Assay (CAA) measures antioxidant activity within a cellular environment, offering a biologically relevant perspective. Higher Quercetin Equivalents (QE) indicate greater antioxidant potential.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key antioxidant assays cited in this guide, based on common laboratory practices.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: A defined volume of the DPPH stock solution is mixed with various concentrations of the test compound (this compound or standards). A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.
-
Absorbance Measurement: The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalents (TE), determined from a standard curve of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Mixture: The fluorescent probe is mixed with the antioxidant sample or a standard (Trolox) in the wells of a microplate.
-
Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE).
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and the potential mechanism of action of this compound, the following diagrams have been generated using the DOT language.
DPPH Assay Workflow
ABTS Assay Workflow
Proposed Signaling Pathway: Nrf2 Activation
Antioxidants can exert their effects not only by directly scavenging free radicals but also by upregulating the body's endogenous antioxidant defense systems. A key regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, its structural class (chromones) and observed antioxidant activity suggest a potential role in activating this pathway.
Proposed Nrf2 Signaling Pathway
Conclusion
The available data indicates that this compound possesses notable antioxidant activity, as demonstrated by its ability to scavenge DPPH radicals and its significant cellular antioxidant capacity. While its performance in the DPPH assay appears less potent than that of the small-molecule standards ascorbic acid and gallic acid, its efficacy within a cellular context suggests biological relevance. Further research is warranted to fully elucidate its antioxidant potential, particularly through direct comparative studies using the ABTS and ORAC assays to determine its Trolox equivalency. Moreover, investigating the specific molecular interactions of this compound with the Nrf2 signaling pathway could provide valuable insights into its mechanism of action and its potential as a therapeutic agent in oxidative stress-related conditions. This guide serves as a foundational resource for researchers to design further experiments to comprehensively validate and understand the antioxidant capacity of this compound.
References
- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Study on the Antioxidant Activity of Monascus Yellow Pigments From Two Different Types of Hongqu—Functional Qu and Coloring Qu [frontiersin.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Anti-Inflammatory Effects of Monasones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of monasones, a class of polyketide metabolites derived from Monascus species, with established anti-inflammatory agents, Dexamethasone and Indomethacin. The information presented is supported by experimental data to aid in the evaluation of monasones as potential therapeutic agents.
Comparative Efficacy in a Model of Acute Inflammation
The carrageenan-induced paw edema model in rodents is a widely accepted and utilized acute inflammatory model for the evaluation of anti-inflammatory drugs.[1][2] The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and cytokines in the second phase.[3]
Table 1: In Vivo Anti-Inflammatory Effects on Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (hours) | % Inhibition of Edema | Reference |
| Monascin | Data Not Available | - | - | - | - |
| Indomethacin | 5 mg/kg | Intraperitoneal | 1, 2, 3, 4, 5 | Significant Inhibition | [1] |
| 10 mg/kg | Intraperitoneal | 1, 2, 3, 4, 5 | Significant Inhibition | [4] | |
| Dexamethasone | 1 mg/kg | Intraperitoneal | 3 | ~85% | [5] |
| 10 mg/kg | Intraperitoneal | 3, 4, 5 | Significant Inhibition | [2] |
Note: The absence of direct comparative data for monascin in this specific model highlights a gap in the current research and underscores the need for future head-to-head studies.
Modulation of Inflammatory Mediators
Beyond the physical manifestation of inflammation, the efficacy of an anti-inflammatory agent is also determined by its ability to modulate the underlying biochemical mediators.
In a study on streptozotocin–nicotinamide-induced diabetic rats, which presents a model of chronic inflammation, monascin demonstrated a significant ability to reduce the levels of pro-inflammatory cytokines.[6]
Table 2: Effect of Monascin on Pro-Inflammatory Cytokines in Diabetic Rats (Liver Tissue)
| Treatment Group | Dose | IL-1β Reduction (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |
| Monascin (MS) | 1X | Effective Reduction | 31 | Effective Reduction |
| Monascin (MS) | 2X | Effective Reduction | 40 | Effective Reduction |
| Monascinol (Msol) | 1X | Effective Reduction | 39 | Effective Reduction |
| Monascinol (Msol) | 2X | Effective Reduction | 46 | Effective Reduction |
Data adapted from a study on a diabetic rat model, indicating the potential of monasones to modulate inflammatory cytokines.[6] "Effective Reduction" indicates a significant decrease compared to the control group as reported in the study.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to screen for anti-inflammatory drugs.[1][2]
Animals: Male Wistar rats (180-220 g) are typically used.
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Monasones, Dexamethasone, Indomethacin)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into control and treatment groups.
-
The test compounds or vehicle are administered, typically intraperitoneally or orally, at a specified time before carrageenan injection (e.g., 30-60 minutes).
-
A 0.1 mL injection of 1% carrageenan suspension is administered subcutaneously into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of monasones, dexamethasone, and indomethacin are mediated through distinct signaling pathways.
Monasones: In vitro studies have shown that monascin exerts its anti-inflammatory effects by inhibiting the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] Specifically, monascin has been observed to suppress the phosphorylation of JNK, a component of the MAPK pathway, and inhibit the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB.[7][8] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[7][8]
Dexamethasone: As a glucocorticoid, dexamethasone exerts its potent anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and modulates gene expression. A key mechanism is the induction of Dual-specificity phosphatase 1 (DUSP1), which dephosphorylates and inactivates MAPK pathways, including p38 and JNK.[9] This leads to the suppression of a wide range of pro-inflammatory genes.[9]
Indomethacin: Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways modulated by each compound.
Caption: Monasone Signaling Pathway.
Caption: Dexamethasone Signaling Pathway.
Caption: Indomethacin Signaling Pathway.
Conclusion
Monasones, particularly monascin, demonstrate promising anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. While in vitro and some in vivo data in chronic inflammation models support their potential, there is a clear need for direct comparative studies in acute inflammation models against established drugs like Dexamethasone and Indomethacin. Such studies would provide crucial quantitative data to better ascertain their therapeutic potential and position them within the existing landscape of anti-inflammatory agents. Researchers are encouraged to pursue these comparative in vivo investigations to fully elucidate the anti-inflammatory efficacy of monasones.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Monascin ameliorate inflammation in the lipopolysaccharide-induced BV-2 microglial cells via suppressing the NF-κB/p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monascus-fermented metabolite monascin suppresses inflammation via PPAR-γ regulation and JNK inactivation in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bidirectional interactions between indomethacin and the murine intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyketide Biosynthesis Pathways: Erythromycin, Aflatoxin, and Chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, cross-species comparison of three major polyketide biosynthesis pathways: the bacterial production of erythromycin, the fungal synthesis of aflatoxin, and the plant-derived chalcone pathway. By presenting key quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes, this document aims to serve as a valuable resource for researchers seeking to understand, compare, and engineer these complex metabolic routes for applications in drug discovery and synthetic biology.
Overview of Polyketide Biosynthesis
Polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). These pathways share mechanistic similarities with fatty acid biosynthesis, involving the sequential condensation of small carboxylic acid units. PKSs are broadly classified into three types:
-
Type I PKSs: Large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of polyketide chain elongation and modification. These are common in bacteria and fungi.
-
Type II PKSs: Composed of a complex of discrete, monofunctional enzymes that act iteratively to synthesize the polyketide chain. These are predominantly found in bacteria.
-
Type III PKSs: Homodimeric enzymes that also act iteratively but do not utilize an acyl carrier protein (ACP) domain. These are characteristic of plants.
This guide will delve into a representative example from each of these PKS types, highlighting their unique features and biosynthetic logic.
Quantitative Comparison of Key Pathway Parameters
The following tables summarize key quantitative data for the biosynthesis of erythromycin, aflatoxin, and chalcones, providing a basis for objective comparison of their respective enzymatic efficiencies and production yields.
Table 1: Kinetic Parameters of Key Polyketide Synthases
| Pathway | Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Vmax | Organism |
| Erythromycin | 6-Deoxyerythronolide B Synthase (DEBS) 1+TE | (2S)-methylmalonyl-CoA | 24[1] | 3.4 (for C9-lactone)[1] | - | Saccharopolyspora erythraea |
| Complete DEBS | Propionyl-CoA, (2S)-methylmalonyl-CoA | - | 0.5 (for 6-dEB)[1] | - | Saccharopolyspora erythraea | |
| Aflatoxin | Data not available for specific enzymes | - | - | - | - | Aspergillus parasiticus |
| Chalcone | Chalcone Synthase (CHS) | p-coumaroyl-CoA | 1.3 ± 0.2 | - | 4.8 ± 0.2 pkat/mg | Petroselinum crispum |
| Chalcone Synthase (CHS) | Malonyl-CoA | 3.6 ± 0.4 | - | 5.0 ± 0.2 pkat/mg | Petroselinum crispum | |
| Chalcone Synthase (CpCHS1) | p-coumaroyl-CoA | 10.55 ± 1.13 | 4.56 ± 0.13 | - | Cyclosorus parasiticus[2] | |
| Chalcone Synthase (CpCHS1) | Caffeoyl-CoA | 12.36 ± 1.25 | 3.98 ± 0.11 | - | Cyclosorus parasiticus[2] | |
| Chalcone Synthase (CpCHS1) | Malonyl-CoA | 45.36 ± 3.21 | 5.12 ± 0.15 | - | Cyclosorus parasiticus[2] |
Note: Vmax values for Chalcone Synthase from P. crispum were originally reported in pkat/mg. Data for specific enzymes in the aflatoxin pathway are limited in the public domain.
Table 2: Product Yields Under Various Conditions
| Pathway | Product | Organism | Conditions | Yield |
| Erythromycin | Erythromycin | Saccharopolyspora erythraea (Wild Type) | Optimized medium | 13672 U/mL[3] |
| Erythromycin | S. erythraea (Engineered) | Fermentation with ammonium sulfate | 1125.66 mg/L[4] | |
| Erythromycin | S. erythraea with Vitreoscilla hemoglobin | Industrial fermentation | 1.1 g/L/day[5] | |
| Aflatoxin | Aflatoxin | Aspergillus parasiticus NRRL 2999 | Maize substrate, 35% moisture, 30°C, 7 days | 0.995 g/kg[6] |
| Aflatoxin | Aspergillus parasiticus MTCC 411 | Maize substrate, 30% moisture, 30°C, 14 days | 0.665 g/kg[6] | |
| Aflatoxin | Aspergillus parasiticus NRRL 2999 | Rice substrate, 30% moisture, 30°C, 7 days | 0.835 g/kg[6] | |
| Chalcone | Naringenin Chalcone | In vitro enzymatic reaction | - | Yields are typically measured as reaction rates (see Table 1) |
Biosynthetic Pathways and Experimental Workflows
Visualizing the intricate steps of polyketide biosynthesis and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these complex processes.
Signaling Pathways
Caption: Overview of Erythromycin, Aflatoxin, and Chalcone Biosynthesis Pathways.
Experimental Workflow: Heterologous Expression and Analysis
Caption: General Workflow for Heterologous Production and Analysis of Polyketides.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Chalcone Synthase (CHS) Enzyme Activity Assay
This protocol is adapted from studies on Freesia hybrida and Cyclosorus parasiticus CHS.[2][7]
1. Recombinant Protein Expression and Purification:
- The full-length open reading frame of the CHS gene is cloned into an expression vector (e.g., pET-28a(+)) and transformed into E. coli BL21 (DE3) cells.
- A single colony is inoculated into LB medium with the appropriate antibiotic and grown overnight at 37°C.
- The overnight culture is used to inoculate a larger volume of LB medium and grown to an OD600 of 0.6 at 37°C.
- Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.55 mM and incubated for 8 hours at 25°C.
- Cells are harvested by centrifugation, resuspended in phosphate-buffered saline (PBS), and lysed by sonication on ice.
- The soluble fusion protein is purified using a nickel-charged affinity column.
2. Enzyme Assay:
- The standard assay mixture (250 µL final volume) contains:
- 50-80 µM starter CoA thioester (e.g., p-coumaroyl-CoA, caffeoyl-CoA, or cinnamoyl-CoA).
- 100-160 µM malonyl-CoA.
- 20-30 µg of purified recombinant CHS protein.
- 100 mM potassium phosphate buffer (pH 7.0-7.2).
- The reaction is incubated at 30°C for 50-60 minutes.
- The reaction is stopped by extracting twice with 300 µL of ethyl acetate.
- The organic phase is collected, dried under vacuum, and the residue is dissolved in methanol.
3. Product Analysis:
- The reaction products are analyzed by high-performance liquid chromatography (HPLC) using a C18 column.
- A typical mobile phase consists of a gradient of methanol in water.
- Products are detected by monitoring the absorbance at a wavelength appropriate for the expected chalcone (e.g., 289 nm for naringenin chalcone).
- The identity of the product is confirmed by comparing its retention time and UV spectrum with an authentic standard.
4. Kinetic Analysis: [2]
- To determine the Km for a starter CoA, its concentration is varied (e.g., 1-75 µM) while the concentration of malonyl-CoA is kept constant and saturating (e.g., 300 µM).
- To determine the Km for malonyl-CoA, its concentration is varied (e.g., 5-150 µM) while the starter CoA concentration is fixed and saturating (e.g., 400 µM).
- Reactions are performed at the optimal temperature (e.g., 45°C) for a shorter duration (e.g., 10 minutes) to ensure initial velocity conditions.
- Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.
General Protocol for Aflatoxin Production and Extraction for Quantification
This protocol is based on methods used for Aspergillus parasiticus.
1. Fungal Culture and Inoculation:
- Aspergillus parasiticus is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a sporulating culture.
- Spores are harvested and suspended in a sterile solution (e.g., 0.1% Tween 80 in sterile water) to a desired concentration.
2. Solid-State Fermentation for Aflatoxin Production:
- A solid substrate (e.g., 50 g of cracked maize or broken rice) is placed in a conical flask.
- The moisture content of the substrate is adjusted to the desired level (e.g., 30-35%) with sterile distilled water.
- The substrate is autoclaved and cooled to room temperature.
- The sterilized substrate is inoculated with the spore suspension.
- The flasks are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 7-14 days).
3. Aflatoxin Extraction:
- The moldy substrate is dried and finely ground.
- A known weight of the ground sample is extracted with a solvent mixture, typically chloroform:water (10:1 v/v) or methanol:water (e.g., 70:30 v/v).
- The mixture is shaken vigorously for a specified time (e.g., 30 minutes).
- The extract is filtered, and the filtrate is collected.
4. Quantification by ELISA (Enzyme-Linked Immunosorbent Assay): [8][9]
- The crude extract is diluted with a sample dilution buffer.
- A competitive ELISA is performed using a commercial kit. This typically involves adding the diluted sample, an aflatoxin-enzyme conjugate, and an anti-aflatoxin antibody to a microtiter plate pre-coated with an aflatoxin conjugate.
- After incubation, the plate is washed, and a substrate solution is added.
- The color development is stopped, and the absorbance is read at 450 nm.
- The concentration of aflatoxin in the sample is determined by comparing the absorbance to a standard curve.
In Vitro Reconstitution and Assay of 6-Deoxyerythronolide B Synthase (DEBS)
This is a more complex procedure requiring purification of the large, multi-protein DEBS complex. The following is a generalized workflow based on published studies.[10]
1. Heterologous Expression and Purification of DEBS Subunits:
- The genes encoding the three DEBS proteins (DEBS1, DEBS2, and DEBS3) are cloned into suitable expression vectors.
- The proteins are expressed in a suitable host, often E. coli engineered to provide necessary post-translational modification (phosphopantetheinylation).
- Each DEBS subunit is purified individually using affinity and size-exclusion chromatography.
2. In Vitro Reconstitution and Enzyme Assay:
- The purified DEBS1, DEBS2, and DEBS3 proteins are combined in an assay buffer.
- The reaction is initiated by adding the starter unit (propionyl-CoA) and the extender unit ((2S)-methylmalonyl-CoA), along with NADPH.
- The reaction is incubated at a controlled temperature.
3. Product Analysis:
- The reaction is quenched, and the product, 6-deoxyerythronolide B (6-dEB), is extracted.
- 6-dEB is quantified by LC-MS.
- Alternatively, the rate of NADPH consumption can be monitored spectrophotometrically at 340 nm, as 6-dEB synthesis consumes a stoichiometric amount of NADPH. This rate can be correlated to the rate of 6-dEB production.[11]
Conclusion and Future Directions
The comparative analysis of erythromycin, aflatoxin, and chalcone biosynthesis pathways reveals the remarkable diversity and complexity of polyketide synthesis across different biological kingdoms. While significant progress has been made in elucidating these pathways, particularly in the realms of bacterial and plant systems, this guide highlights a notable gap in the availability of detailed enzyme kinetic data for the aflatoxin biosynthetic pathway. Future research should prioritize the characterization of the individual enzymes within the aflatoxin gene cluster to enable a more complete quantitative comparison.
The experimental protocols provided herein offer a starting point for researchers to investigate these and other polyketide pathways. The continued development of tools for heterologous expression, coupled with advanced analytical techniques, will undoubtedly accelerate the discovery, characterization, and engineering of novel polyketide synthases for the production of valuable pharmaceuticals and specialty chemicals. The ability to rationally design and construct new polyketide pathways based on a deep understanding of their natural counterparts holds immense promise for the future of drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 3. parsing - How to parse a DOT file in Python - Stack Overflow [stackoverflow.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-deoxyerythronolide B synthase (DEBS) - Proteopedia, life in 3D [proteopedia.org]
- 6. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. goldstandarddiagnostics.com [goldstandarddiagnostics.com]
- 10. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Monaschromone vs. Synthetic Antioxidants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of Monaschromone, a natural pigment derived from Monascus species, against commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols, and an overview of the key signaling pathways involved in their antioxidant mechanisms.
Data Presentation: In Vitro Antioxidant Activity
The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used for this purpose. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
The tables below summarize the IC50 values for Monascus pigments (containing compounds like this compound) and the synthetic antioxidants BHA and BHT from various studies.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | IC50 Value (µg/mL) | Source |
| Monascus purpureus Pigment Extract | 1250 | [1] |
| Monascus purpureus Pigment Extract (with Tubtim chumphae rice) | 880 | [1] |
| Methanol Extract of Red Mold Rice | 100.78 | [2] |
| BHA (Butylated Hydroxyanisole) | 18.96 | [2] |
| BHA (Butylated Hydroxyanisole) | 4.44 | [3] |
| BHT (Butylated Hydroxytoluene) | 32.36 | [3] |
Table 2: ABTS Radical Cation Scavenging Activity (IC50)
| Antioxidant | IC50 Value (µg/mL) | Source |
| Yellow Monascus Pigments | 35 | [4] |
| BHT (Butylated Hydroxytoluene) | >250 (equivalent activity at 0.25 mg/mL) | [4] |
| Monascus purpureus Pigment Extract | >1000 | [1] |
| Monascus purpureus Pigment Extract (with Tubtim chumphae rice) | >1000 | [1] |
| BHA (Butylated Hydroxyanisole) | 4.44 | [3] |
| BHT (Butylated Hydroxytoluene) | 32.36 | [3] |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. However, they provide a valuable overview of the relative antioxidant potential.
Mechanisms of Action
Synthetic Antioxidants (BHA & BHT)
Synthetic antioxidants like BHA and BHT primarily act as free radical scavengers. Their phenolic structure allows them to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.
Caption: Mechanism of synthetic antioxidants.
This compound and the Nrf2 Signaling Pathway
Beyond direct radical scavenging, natural compounds like this compound, a chromone derivative, are believed to exert their antioxidant effects by modulating cellular signaling pathways. One of the most critical pathways in cellular defense against oxidative stress is the Keap1-Nrf2 pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. However, upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[5][6] This cellular defense mechanism provides a more sustained antioxidant effect compared to the direct scavenging activity of synthetic antioxidants.
Caption: this compound and the Nrf2 signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Various concentrations of the test compound (this compound or synthetic antioxidant) are prepared.
-
A specific volume of the test compound solution is mixed with a fixed volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample (containing the solvent instead of the test compound) is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the scavenging activity against the concentration of the test compound.
Caption: DPPH radical scavenging assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
The absorbance is measured at a specific wavelength (typically around 734 nm).
-
A control sample is prepared and measured in the same way.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
References
A Comparative Analysis of the Cytotoxic Effects of Monascus-Derived Azaphilones and Conventional Quinone-Based Therapeutics
For Immediate Release
This guide provides a detailed comparative analysis of the cytotoxic properties of Monapurpyridine A, a novel azaphilone derivative isolated from Monascus purpureus, against established quinone-based chemotherapeutic agents, Doxorubicin and Mitomycin C. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Quinone-containing compounds are a cornerstone of cancer chemotherapy, with agents like Doxorubicin and Mitomycin C widely used in clinical practice.[1][2][3] Their mechanism of action often involves the generation of reactive oxygen species (ROS) and induction of apoptosis.[1][4][5] However, their use is frequently associated with significant side effects and the development of drug resistance.[1] This has spurred the search for novel cytotoxic agents with improved efficacy and safety profiles. Natural products, such as those derived from Monascus species, represent a promising source of such compounds.[6][7][8] This guide focuses on Monapurpyridine A, a bioactive metabolite from Monascus purpureus, and compares its cytotoxic profile to that of Doxorubicin and Mitomycin C.
Quantitative Cytotoxicity Data
The cytotoxic activity of Monapurpyridine A, Doxorubicin, and Mitomycin C was evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Assay Duration (h) | Reference |
| Monapurpyridine A | MCF-7 (Breast Adenocarcinoma) | ~75 | 24 | [6][7] |
| M10 (Normal Mammary Epithelial) | Not significantly toxic | 24 | [6][7] | |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | 6.53 ± 0.71 | Not Specified | [2] |
| A549 (Non-small cell lung) | 2.14 ± 0.83 | Not Specified | [2] | |
| Jurkat (T-cell leukemia) | Not Specified, induces rapid cell death | Not Specified | [4] | |
| Mitomycin C | A549 (Non-small cell lung) | Not Specified, cytotoxic | Not Specified | [2] |
| SW-1573 (Human lung tumor) | Not Specified, cytotoxic | Not Specified | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the cytotoxicity and apoptotic effects of the compared compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Monapurpyridine A, Doxorubicin, Mitomycin C) for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cell viability.
Apoptosis Detection (Annexin V/PI Staining)
Annexin V-FITC and Propidium Iodide (PI) double staining is a common method to detect apoptotic cells by flow cytometry.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Signaling Pathways in Cytotoxicity
The cytotoxic effects of Monapurpyridine A and other quinones are mediated through the induction of apoptosis, a form of programmed cell death.
Monapurpyridine A-Induced Apoptosis
Monapurpyridine A has been shown to induce apoptosis in human breast adenocarcinoma cells (MCF-7).[6][7] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.
-
Caspase Activation: Treatment with Monapurpyridine A leads to the activation of caspase-9, an initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3.[7] The activation of caspase-8, which is involved in the extrinsic pathway, is not significantly observed.[7]
-
Selective Toxicity: Notably, Monapurpyridine A shows no significant toxicity towards normal mammary epithelial cells (M10), suggesting a degree of selectivity for cancer cells.[6][7]
Caption: Intrinsic apoptotic pathway induced by Monapurpyridine A.
Quinone-Induced Apoptosis (General Pathway)
Quinones like Doxorubicin and Mitomycin C induce cytotoxicity through multiple mechanisms, primarily centered around oxidative stress and DNA damage.
-
Reactive Oxygen Species (ROS) Generation: The quinone structure can undergo redox cycling, leading to the production of superoxide anions and other ROS.[4] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[5]
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin can intercalate into DNA, disrupting DNA replication and transcription. It also inhibits topoisomerase II, an enzyme critical for DNA repair, leading to DNA strand breaks and apoptosis.
-
Caspase Activation: The cellular damage caused by quinones activates both intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and execution of apoptosis.[1][4]
Caption: Key mechanisms of apoptosis induction by quinones.
Conclusion
Monapurpyridine A, a natural product from Monascus purpureus, demonstrates cytotoxic activity against cancer cells through the induction of the intrinsic apoptotic pathway. While its potency, based on available data, appears to be lower than that of Doxorubicin, its selectivity for cancer cells over normal cells presents a significant advantage. The broader mechanisms of quinone-based drugs like Doxorubicin, involving extensive ROS production and direct DNA damage, contribute to their high efficacy but also their significant off-target toxicity. Further research into Monascus-derived compounds like Monapurpyridine A is warranted to explore their potential as scaffolds for the development of novel, more selective anticancer agents.
References
- 1. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of artificial electron acceptors on the cytotoxicity of mitomycin C and doxorubicin in human lung tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of quinone drugs on highly proliferative human leukemia T cells: reactive oxygen species generation and inactive shortened SOD1 isoform implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin Toxicity and Recent Approaches to Alleviating Its Adverse Effects with Focus on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human breast adenocarcinoma cells MCF-7 by monapurpyridine A, a new azaphilone derivative from Monascus purpureus NTU 568 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Breast Adenocarcinoma Cells MCF-7 by Monapurpyridine A, a New Azaphilone Derivative from Monascus purpureus NTU 568 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Monaschromone Extraction Methods for Enhanced Efficiency
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of three prominent extraction methods for Monaschromone, a promising azaphilone pigment from Monascus species with various pharmacological activities. The comparison focuses on Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), with a summary of their performance based on available experimental data for similar compounds.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound depends on a balance of factors including yield, purity, extraction time, and environmental impact. The following table summarizes the key aspects of CSE, UAE, and SFE.
| Feature | Conventional Solvent Extraction (CSE) | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Dissolution of the target compound in a suitable solvent through direct contact and soaking. | Use of high-frequency sound waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer. | Utilization of a supercritical fluid (e.g., CO2) as a solvent, which possesses properties of both a liquid and a gas, allowing for efficient and selective extraction. |
| Typical Solvents | Ethanol (70% aqueous solution is often effective for Monascus pigments), Methanol, Acetone.[1] | Ethanol, Methanol, Acetonitrile. | Supercritical Carbon Dioxide (scCO2), often with a co-solvent like ethanol or methanol.[2] |
| Typical Temperature | Room temperature to boiling point of the solvent. | Typically near room temperature, avoiding thermal degradation of the compound. | 40°C - 60°C.[3] |
| Typical Pressure | Atmospheric pressure. | Atmospheric pressure. | 100 - 400 bar. |
| Extraction Time | Several hours to days. | 20 - 60 minutes.[4] | 30 - 120 minutes. |
| Relative Yield | Moderate to High. | High.[5][6] | Low to Moderate.[2][7] |
| Relative Purity | Low to Moderate (co-extraction of other compounds is common). | Moderate. | High (highly selective).[2][7] |
| Advantages | Simple, low-cost equipment. | Fast, efficient, reduced solvent consumption compared to CSE.[4] | Environmentally friendly ("green") solvent, high selectivity, pure extracts.[2][7] |
| Disadvantages | Time-consuming, large solvent consumption, potential for thermal degradation of the compound if heated. | Requires specialized equipment, potential for localized heating. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Below are detailed methodologies for the three key extraction techniques discussed.
Conventional Solvent Extraction (CSE) Protocol
This protocol describes a standard procedure for extracting this compound using a solvent.
-
Sample Preparation: The fermented Monascus purpureus biomass is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Addition: The powdered biomass is mixed with a 70% aqueous ethanol solution in a solid-to-liquid ratio of 1:10 (w/v).[1]
-
Extraction: The mixture is stirred or agitated at room temperature for 12-24 hours. Alternatively, the mixture can be gently heated to 40-50°C to enhance extraction, though this may risk thermal degradation of some compounds.
-
Filtration: The mixture is filtered through filter paper to separate the extract from the solid biomass.
-
Solvent Evaporation: The ethanol is removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Purification: The crude extract can be further purified using techniques such as column chromatography.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines the use of ultrasonication to improve extraction efficiency.
-
Sample Preparation: As with CSE, the Monascus purpureus biomass is dried and ground.
-
Solvent Addition: The powdered biomass is suspended in 70% ethanol in a 1:10 solid-to-liquid ratio (w/v) in a vessel suitable for sonication.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The extraction is carried out at a frequency of 20-40 kHz for 30-60 minutes at room temperature.[4]
-
Filtration and Solvent Evaporation: The subsequent steps of filtration and solvent removal are the same as in the CSE protocol.
-
Purification: Further purification of the crude extract is performed as needed.
Supercritical Fluid Extraction (SFE) Protocol
This protocol describes a more advanced, selective extraction method using supercritical CO2.
-
Sample Preparation: The dried and ground Monascus purpureus biomass is loaded into the extraction vessel of the SFE system.
-
System Parameters: The system is pressurized with CO2 and heated to the desired supercritical conditions. Typical parameters for the extraction of similar compounds are a pressure of 200-300 bar and a temperature of 40-50°C.[3]
-
Co-solvent Addition: To enhance the extraction of moderately polar this compound, a co-solvent such as ethanol can be added to the CO2 stream at a concentration of 5-10%.
-
Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the this compound.
-
Separation: The extract-laden supercritical fluid then flows into a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate.
-
Collection: The purified this compound extract is collected from the separator. The CO2 can be recycled back into the system.
Visualizing the Extraction Processes
To better understand the workflows and comparisons, the following diagrams have been generated using Graphviz.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of conventional and supercritical fluid extraction methods for the recovery of secondary metabolites from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Monaschromone
The following guide provides essential safety and logistical information for the proper handling and disposal of Monaschromone. As a substance with identified hazards, particularly to aquatic life, adherence to strict disposal protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. These procedures are designed for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and federal regulations, as these guidelines are intended to supplement, not replace, institutional protocols.
Hazard Identification and Safety Summary
This compound is classified as hazardous. It is harmful if swallowed and poses a significant, long-lasting threat to aquatic ecosystems.[1] Proper personal protective equipment (PPE) must be worn at all times when handling this chemical.
Personal Protective Equipment (PPE):
-
Skin and Body Protection: Impervious clothing or lab coat.[1][2]
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1][2]
Hazard Classification Data:
| Hazard Class | GHS Category | Hazard Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Standard Operating Protocol for this compound Disposal
Disposal of this compound must be managed through an approved hazardous waste program.[1][3] It is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not be disposed of in regular trash or down the sanitary sewer.[3]
Step 1: Waste Classification
-
Treat all this compound, whether in pure form, in solution, or as contaminated lab trash (e.g., gloves, wipes, absorbent paper), as hazardous waste.[4] A chemical becomes waste when you no longer intend to use it.[5]
Step 2: Select a Compatible Waste Container
-
Use a chemically compatible container with a leak-proof, screw-on cap.[6] Plastic containers are often preferred to glass when compatibility is not an issue.[3]
-
Ensure the container is in good condition, free from cracks or leaks.[5]
-
Place the primary waste container in a larger, chemically compatible secondary container to contain any potential spills.[5][6] The secondary container should be able to hold 110% of the volume of the primary container.[6]
Step 3: Label the Waste Container
-
As soon as waste is first added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[3][4]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][5]
-
For mixtures, list all chemical constituents and their approximate percentages.[3]
-
The date when waste was first added to the container.[3]
-
The physical location (Building, Room Number) and the Principal Investigator's name and contact information.[3]
-
Check the appropriate hazard pictograms (e.g., "Harmful," "Hazardous to the Environment").[3]
-
Step 4: Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[5][6]
-
Store the container in a designated, well-ventilated hazardous waste storage area within the lab.[6]
-
Segregate the this compound waste container from incompatible materials, such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][5]
Step 5: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., alcohol) capable of removing the residue.[4][5]
-
The resulting rinsate must be collected and disposed of as hazardous waste in your liquid this compound waste container.[4][5]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before disposing of it as regular trash.[4]
Step 6: Arrange for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste.[6] Waste must be collected within 90 days from the date it was first generated.[6]
-
Submit a hazardous waste pickup request to your EHS department according to their specific procedures.[3]
Experimental Protocol: Accidental Spill Cleanup
In the event of a spill, prioritize personal safety and environmental protection.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a volatile solvent, evacuate the lab and contact EHS immediately.
-
Ensure the area is well-ventilated.[1]
Step 2: Don Appropriate PPE
-
Wear the full PPE listed in Section 1: safety goggles, gloves, lab coat, and a respirator if powder was spilled.[1]
Step 3: Contain and Absorb the Spill
-
Try to prevent the spill from spreading or entering drains or water courses.[1]
-
For liquid spills, cover and absorb the solution with a finely-powdered, liquid-binding material such as diatomite, vermiculite, or a universal binder.[1]
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.
Step 4: Decontaminate Surfaces
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
Step 5: Dispose of Contaminated Materials
-
Collect all contaminated absorbents, cleaning materials, and PPE.
-
Place these materials into a designated hazardous waste container, properly labeled as described in the disposal protocol above.[1]
Step 6: Report the Incident
-
Report the spill to your laboratory supervisor and EHS department, following your institution's incident reporting procedures.
This compound Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
References
- 1. This compound|1338576-70-7|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Monaschromone
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Monaschromone, a polyketide metabolite. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Specifications
While specific occupational exposure limits for this compound have not been established, a cautious approach is mandated due to its potential hazards. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects against splashes and airborne particles. |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant, powder-free | Provides a barrier against skin contact.[1] Double-gloving is recommended for extended procedures. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Prevents contamination of personal clothing. |
| Impervious Apron | Chemical-resistant | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
| Foot Protection | Closed-toe shoes | Sturdy, non-permeable | Protects against spills and falling objects. |
Operational Plan: Handling and Disposal of this compound
Adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
Pre-Handling Preparations
-
Designated Area: All handling of this compound powder must occur within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.
-
Inspect PPE: Visually inspect all PPE for any defects, such as tears or cracks, before use.[2]
Donning Personal Protective Equipment (PPE)
The following sequence must be followed to ensure proper protection:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.
-
Respirator: If required, don the N95 respirator, ensuring a proper seal.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.
Caption: Sequential process for donning Personal Protective Equipment.
Handling this compound
-
Weighing: When weighing the powder, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small powder spills, gently cover with damp paper towels to avoid generating dust, then wipe clean. For larger spills, follow established laboratory emergency procedures. All materials used for spill cleanup must be disposed of as hazardous waste.
Doffing Personal Protective Equipment (PPE)
To prevent cross-contamination, remove PPE in the following order:
-
Gloves (Outer Pair): If double-gloved, remove the outer pair.
-
Gown/Lab Coat: Remove the lab coat by rolling it inward, avoiding contact with the exterior.
-
Eye Protection: Remove safety goggles.
-
Respirator: If worn, remove the respirator.
-
Gloves (Inner Pair): Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Sequential process for doffing Personal Protective Equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of in a designated hazardous waste container.[3]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.[3]
-
Container Management: Keep the hazardous waste container securely sealed when not in use.[3]
-
Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface the original label before disposing of the container in regular trash.[4]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[3]
By strictly following these guidelines, researchers can minimize their risk of exposure to this compound and ensure the safe and responsible management of this chemical in the laboratory.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
